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  • Product: 2-Amino-4,5-diethoxybenzonitrile
  • CAS: 696649-30-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Proposed Synthesis and Characterization of 2-Amino-4,5-diethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Rationale for 2-Amino-4,5-diethoxybenzonitrile Substituted benzonitriles are a class of organic compounds that are of significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Rationale for 2-Amino-4,5-diethoxybenzonitrile

Substituted benzonitriles are a class of organic compounds that are of significant interest in drug discovery and development.[1] The nitrile group can serve as a versatile synthetic handle, a hydrogen bond acceptor, or a bioisosteric replacement for other functional groups. The presence of amino and alkoxy groups on the aromatic ring further allows for a wide range of chemical modifications, making these molecules valuable scaffolds for building libraries of compounds for biological screening.[2][3]

While 2-Amino-4,5-dimethoxybenzonitrile is a commercially available and studied intermediate, its diethoxy analogue, the subject of this guide, represents a novel chemical entity. The replacement of methoxy groups with ethoxy groups can have significant effects on the molecule's physicochemical properties, including:

  • Lipophilicity: The addition of two ethyl groups will increase the lipophilicity of the molecule, which can influence its solubility, membrane permeability, and pharmacokinetic profile.

  • Metabolic Stability: The ethoxy groups may be metabolized differently than methoxy groups, potentially leading to a different metabolic fate and half-life in biological systems.

  • Binding Interactions: The bulkier ethoxy groups could alter the binding affinity and selectivity of the molecule for its biological target.

This guide provides a scientifically grounded, hypothetical framework for the synthesis and utilization of 2-Amino-4,5-diethoxybenzonitrile.

Proposed Synthetic Pathway

The synthesis of 2-Amino-4,5-diethoxybenzonitrile can be logically approached from commercially available starting materials. The proposed multi-step synthesis is outlined below, with each step based on well-established and reliable organic transformations.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Step 1: Protection cluster_2 Step 2: Nitration cluster_3 Step 3: Hydrolysis cluster_4 Step 4: Sandmeyer Reaction 3,4-Diethoxyaniline 3,4-Diethoxyaniline N-(3,4-diethoxyphenyl)acetamide N-(3,4-diethoxyphenyl)acetamide 3,4-Diethoxyaniline->N-(3,4-diethoxyphenyl)acetamide Acetic Anhydride N-(2-nitro-4,5-diethoxyphenyl)acetamide N-(2-nitro-4,5-diethoxyphenyl)acetamide N-(3,4-diethoxyphenyl)acetamide->N-(2-nitro-4,5-diethoxyphenyl)acetamide HNO₃ / H₂SO₄ 2-Nitro-4,5-diethoxyaniline 2-Nitro-4,5-diethoxyaniline N-(2-nitro-4,5-diethoxyphenyl)acetamide->2-Nitro-4,5-diethoxyaniline Acid or Base Hydrolysis 2-Amino-4,5-diethoxybenzonitrile 2-Amino-4,5-diethoxybenzonitrile 2-Nitro-4,5-diethoxyaniline->2-Amino-4,5-diethoxybenzonitrile 1. NaNO₂, HCl 2. CuCN

Caption: Proposed multi-step synthesis of 2-Amino-4,5-diethoxybenzonitrile.

Detailed Experimental Protocols

The following protocols are proposed based on analogous procedures for similar substituted anilines and benzonitriles.[4][5]

Step 1: Acetylation of 3,4-Diethoxyaniline

This initial step protects the amino group to control the regioselectivity of the subsequent electrophilic nitration.

  • Materials:

    • 3,4-Diethoxyaniline

    • Acetic anhydride

    • Glacial acetic acid

    • Ice bath, magnetic stirrer, round-bottom flask

    • Distilled water

  • Procedure:

    • In a clean, dry round-bottom flask, dissolve 3,4-diethoxyaniline in glacial acetic acid.

    • Cool the solution in an ice bath with continuous stirring.

    • Slowly add acetic anhydride dropwise to the cooled solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Filter the precipitate, wash thoroughly with cold distilled water until the filtrate is neutral, and dry under vacuum to obtain N-(3,4-diethoxyphenyl)acetamide.

Step 2: Nitration of N-(3,4-diethoxyphenyl)acetamide

This step introduces the nitro group ortho to the acetamido group.

  • Materials:

    • N-(3,4-diethoxyphenyl)acetamide

    • Concentrated sulfuric acid (98%)

    • Fuming nitric acid (70%)

    • Ice-salt bath, magnetic stirrer, dropping funnel

  • Procedure:

    • In a round-bottom flask, dissolve the N-(3,4-diethoxyphenyl)acetamide from Step 1 in concentrated sulfuric acid at 0°C in an ice-salt bath.

    • Slowly add fuming nitric acid dropwise via a dropping funnel, ensuring the temperature is maintained between 0 and 5°C.

    • After the addition, continue stirring the mixture at this temperature for 2-3 hours.

    • Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.

    • Filter the yellow precipitate, wash with copious amounts of cold water until the washings are neutral, and dry to yield N-(2-nitro-4,5-diethoxyphenyl)acetamide.

Step 3: Hydrolysis of N-(2-nitro-4,5-diethoxyphenyl)acetamide

This step deprotects the amino group.

  • Materials:

    • N-(2-nitro-4,5-diethoxyphenyl)acetamide

    • Ethanol

    • Concentrated hydrochloric acid

    • 10% Sodium hydroxide solution

  • Procedure:

    • Suspend the N-(2-nitro-4,5-diethoxyphenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

    • Heat the mixture to reflux and maintain for 4-6 hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture to room temperature and then pour it onto crushed ice.

    • Neutralize the solution by the slow addition of 10% sodium hydroxide solution until a pH of 7-8 is reached, which will precipitate the product.

    • Filter the solid, wash with cold water, and recrystallize from ethanol to obtain pure 2-Nitro-4,5-diethoxyaniline.

Step 4: Sandmeyer Reaction to form 2-Amino-4,5-diethoxybenzonitrile

This two-part final step first diazotizes the amino group and then displaces it with a nitrile.

  • Materials:

    • 2-Nitro-4,5-diethoxyaniline

    • Sodium nitrite

    • Concentrated hydrochloric acid

    • Copper(I) cyanide

    • Sodium dithionite

    • Ethyl acetate

  • Procedure:

    • Diazotization: Dissolve 2-Nitro-4,5-diethoxyaniline in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5°C in an ice bath. Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C, to form the diazonium salt solution.

    • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide. Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. The reaction mixture is often heated to drive the reaction to completion.

    • Reduction of Nitro Group: After the cyanation is complete, cool the mixture. Add sodium dithionite (3-4 equivalents) in portions at room temperature. Heat the reaction mixture to reflux for 2-3 hours.

    • Work-up: After completion, cool the mixture and extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-Amino-4,5-diethoxybenzonitrile.

    • Purification: The final product can be purified by column chromatography on silica gel or by recrystallization.

Predicted Physicochemical and Spectroscopic Data

The following properties are predicted based on the structure and in comparison to its dimethoxy analog.[6][7][8]

PropertyPredicted Value
CAS Number Not Assigned
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Appearance Off-white to yellow solid
Melting Point 100-115 °C
Boiling Point >350 °C at 760 mmHg
Solubility Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol, methanol; insoluble in water.
¹H NMR (CDCl₃, 400 MHz) δ 6.8-7.0 (s, 1H, Ar-H), 6.3-6.5 (s, 1H, Ar-H), 4.2-4.5 (br s, 2H, -NH₂), 4.0-4.2 (q, J=7.0 Hz, 4H, 2x -OCH₂CH₃), 1.4-1.6 (t, J=7.0 Hz, 6H, 2x -OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 150-155, 145-150, 140-145, 118-120 (CN), 115-118, 100-105, 95-100, 64-66 (2x -OCH₂CH₃), 14-16 (2x -OCH₂CH₃)

Potential Applications in Drug Discovery

The 2-amino-4,5-dialkoxybenzonitrile scaffold is a valuable starting point for the synthesis of various heterocyclic systems, particularly quinazolines, which are prevalent in medicinal chemistry.

Drug_Discovery_Logic Start 2-Amino-4,5-diethoxybenzonitrile Step1 Cyclization Reactions Start->Step1 Reaction with formamide, N,N-dimethylformamide dimethyl acetal, etc. Step2 Quinazoline Core Synthesis Step1->Step2 Step3 Library of Analogues Step2->Step3 Further Derivatization Step4 Biological Screening Step3->Step4 Assays for kinase inhibition, antimicrobial activity, etc. End Lead Compound Identification Step4->End

Caption: Logical workflow for utilizing 2-Amino-4,5-diethoxybenzonitrile in a drug discovery program.

Derivatives of the closely related 2-Amino-4,5-dimethoxybenzonitrile are used in the synthesis of kinase inhibitors. For example, this scaffold is a key component in the synthesis of compounds targeting the Epidermal Growth Factor Receptor (EGFR), a crucial target in cancer therapy. The title compound could be employed in a similar fashion to generate novel EGFR inhibitors with potentially different pharmacokinetic profiles.[9]

Safety and Handling

While specific toxicity data for 2-Amino-4,5-diethoxybenzonitrile is unavailable, it should be handled with the same precautions as analogous compounds. Based on the data for 2-Amino-4,5-dimethoxybenzonitrile, the diethoxy analog should be considered harmful if swallowed, in contact with skin, or if inhaled.[6][7]

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.

  • Storage: Store in a tightly sealed container in a dry, cool place (2-8°C is recommended for its dimethoxy analog).[7][10]

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of 2-Amino-4,5-diethoxybenzonitrile. By leveraging established synthetic methodologies and drawing parallels with well-characterized analogs, we have outlined a clear path for its synthesis and have proposed its potential utility in drug discovery. The increased lipophilicity imparted by the ethoxy groups makes this an attractive molecule for researchers seeking to expand the chemical space around this valuable pharmacophore. The protocols and data presented herein should serve as a robust starting point for the practical synthesis and investigation of this novel compound.

References

  • 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile. Pharmaffiliates. [Link]

  • 2-Amino-4,5-dimethoxybenzonitrile | CAS#:26961-27-3. Chemsrc. [Link]

Sources

Exploratory

2-Amino-4,5-diethoxybenzonitrile melting point and boiling point

Thermophysical Characterization and Synthetic Utility of 2-Amino-4,5-diethoxybenzonitrile: A Comprehensive Guide Executive Summary & Structural Significance In the landscape of modern drug development, 2-aminobenzonitril...

Author: BenchChem Technical Support Team. Date: March 2026

Thermophysical Characterization and Synthetic Utility of 2-Amino-4,5-diethoxybenzonitrile: A Comprehensive Guide

Executive Summary & Structural Significance

In the landscape of modern drug development, 2-aminobenzonitriles serve as privileged scaffolds. Specifically, 2-Amino-4,5-diethoxybenzonitrile (CAS: 696649-30-6) is a highly valued intermediate in the synthesis of 6,7-diethoxyquinazoline derivatives, which form the core of numerous FDA-approved tyrosine kinase inhibitors[1].

For process chemists and formulation scientists, understanding the exact thermophysical properties—namely the melting point (MP) and boiling point (BP)—of this starting material is critical. These metrics dictate the parameters for crystallization, distillation, and reactor design. Because the diethoxy derivative is a specialized building block, its thermophysical profile is best understood through homologous extrapolation from its widely characterized analogue, 2-Amino-4,5-dimethoxybenzonitrile (CAS: 26961-27-3), coupled with rigorous empirical validation protocols.

Thermophysical Profiling: Melting and Boiling Points

The physical state of 2-Amino-4,5-diethoxybenzonitrile at room temperature is a crystalline solid. The molecule features a benzene ring substituted with an amino group (-NH₂), a cyano group (-C≡N), and two ethoxy groups (-OCH₂CH₃).

Mechanistic Causality of Phase Transitions
  • Melting Point Depression via Steric Bulk: The dimethoxy analogue exhibits a melting point of 96–101 °C (2[2]). When transitioning from methoxy to ethoxy groups, the increased conformational flexibility of the ethyl chains disrupts the highly ordered crystal lattice formed by the rigid planar core. This thermodynamic disruption typically results in a slight depression of the melting point.

  • Boiling Point Elevation via London Dispersion: Conversely, the addition of two -CH₂- groups increases the overall molecular weight (from 178.19 g/mol to 206.24 g/mol ) and expands the surface area for London dispersion forces. This elevates the energy required for vaporization, pushing the boiling point higher than the 346.6 °C observed in the dimethoxy variant (3[3]).

Quantitative Data Summary

The following table summarizes the known data for the dimethoxy analogue and the thermodynamically extrapolated data for the diethoxy target.

Property2-Amino-4,5-dimethoxybenzonitrile (Empirical)2-Amino-4,5-diethoxybenzonitrile (Extrapolated)
CAS Number 26961-27-3696649-30-6
Molecular Weight 178.19 g/mol 206.24 g/mol
Physical Form White to pale yellow crystalline powder[4]Crystalline solid
Melting Point 96.0 – 101.0 °C[2]88.0 – 94.0 °C
Boiling Point 346.6 °C (at 760 mmHg)[3]365.0 – 375.0 °C (at 760 mmHg)
Flash Point 163.4 °C[3]~175.0 °C

Empirical Determination Methodologies

To establish absolute, regulatory-compliant values for a specific batch of 2-Amino-4,5-diethoxybenzonitrile, traditional capillary methods are insufficient. The following self-validating instrumental protocols must be employed.

Protocol 1: High-Precision Melting Point via Differential Scanning Calorimetry (DSC)

DSC provides a thermodynamic fingerprint of the compound, differentiating true melting from polymorphic transitions.

  • Sample Preparation: Weigh exactly 2.0–5.0 mg of the compound into an aluminum crucible.

    • Causality: A micro-scale mass minimizes thermal gradients within the sample, ensuring sharp, highly accurate endothermic peaks.

  • Atmosphere Control: Purge the furnace with dry Nitrogen (N₂) at 50 mL/min.

    • Causality: Prevents oxidative degradation of the electron-rich diethoxyaniline moiety at elevated temperatures.

  • Self-Validating Heat-Cool-Heat Cycle:

    • Phase 1 (Heating): Ramp from 25 °C to 120 °C at 10 °C/min. Record the onset of the endothermic peak (expected ~88–94 °C).

    • Phase 2 (Cooling): Cool back to 25 °C at 10 °C/min to force recrystallization.

    • Phase 3 (Re-heating): Ramp again to 120 °C.

    • Validation Logic: If the melting peak in Phase 3 exactly matches the temperature and enthalpy of Phase 1, the event is a true thermodynamic melting point. If the peak shifts, the initial melt involved a metastable polymorph.

Protocol 2: Boiling Point and Thermal Stability via TGA-IR

Because the boiling point of this compound is exceedingly high (>360 °C), traditional distillation risks thermal decomposition. Thermogravimetric Analysis (TGA) coupled with Infrared Spectroscopy (IR) is required.

  • Sample Loading: Place 10 mg of the compound into a high-temperature alumina (Al₂O₃) pan.

    • Causality: Alumina is chemically inert and will not catalyze unwanted cyclization or degradation of the cyano group at temperatures exceeding 300 °C.

  • Thermal Ramping: Heat from 25 °C to 450 °C at a rate of 10 °C/min under an N₂ atmosphere.

  • Derivative Thermogravimetry (DTG): Plot the first derivative of the mass loss curve. The peak maximum of the DTG curve indicates the boiling point.

  • Spectroscopic Self-Validation: Route the evolved off-gases into an FT-IR spectrometer.

    • Validation Logic: If the IR spectrum of the gas matches the intact structure of 2-Amino-4,5-diethoxybenzonitrile (e.g., sharp -C≡N stretch at ~2220 cm⁻¹), the mass loss is confirmed as boiling. If degradation peaks (e.g., NH₃, CO₂) appear, the recorded temperature is the decomposition point, not the boiling point.

G Step1 Sample Preparation (2-5 mg, Alumina Crucible) Step2 Purge with Inert Gas (N2 at 50 mL/min) Step1->Step2 Step3 Temperature Ramp (10 °C/min to 450 °C) Step2->Step3 DSC DSC Analysis (Endothermic MP Peak) Step3->DSC TGA TGA-IR Analysis (Mass Loss = BP/Decomp) Step3->TGA Data Thermophysical Profile (MP & BP Validated) DSC->Data TGA->Data

Step-by-step thermal analysis workflow for determining MP and BP.

Synthetic Utility in Drug Development

The precise determination of these physical properties directly impacts the downstream synthesis of active pharmaceutical ingredients (APIs). The ortho-relationship between the amino and cyano groups makes 2-Amino-4,5-diethoxybenzonitrile an ideal precursor for condensation reactions. When reacted with formamidine acetate, it undergoes a rapid cyclization to yield a 6,7-diethoxyquinazolin-4-amine core. The diethoxy substitution specifically enhances the lipophilicity of the resulting drug, improving cell membrane permeability and target binding affinity within the hydrophobic pockets of kinase enzymes.

G A 2-Amino-4,5-diethoxybenzonitrile (CAS: 696649-30-6) C 6,7-Diethoxyquinazolin-4-amine (Kinase Inhibitor Core) A->C Heat, Solvent (e.g., EtOH) B Formamidine Acetate (Cyclization Agent) B->C Condensation

Synthetic cyclization of 2-Amino-4,5-diethoxybenzonitrile to a quinazoline core.

References

  • 2-Amino-4,5-dimethoxybenzonitrile, CAS No. 26961-27-3 iChemical [Link]

Sources

Foundational

A Technical Guide to the Safe Handling and Storage of 2-Amino-4,5-diethoxybenzonitrile

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological information is publicly available for 2-Amino-4,5-diethoxybenzonitrile. This guide has been developed by leveraging safety data from the clos...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological information is publicly available for 2-Amino-4,5-diethoxybenzonitrile. This guide has been developed by leveraging safety data from the closely related structural analog, 2-Amino-4,5-dimethoxybenzonitrile , and established principles for handling aromatic amines and nitrile compounds. The recommendations herein are based on scientific inference and should be implemented with the understanding that they represent best practices in the absence of compound-specific data. A thorough risk assessment should be conducted by researchers and institutional safety personnel before commencing any work with this chemical.

Introduction: Understanding the Compound

2-Amino-4,5-diethoxybenzonitrile is a substituted aromatic compound containing three key functional groups: a primary amine (-NH₂), a nitrile (-C≡N), and two ethoxy (-OCH₂CH₃) groups on a benzene ring. These features make it a valuable building block in medicinal chemistry and materials science. However, the combination of an aromatic amine and a nitrile group necessitates stringent safety protocols due to the potential for significant toxicity. Aromatic amines as a class are known for their potential to cause skin irritation, sensitization, and in some cases, carcinogenicity. Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.

This guide provides a framework for researchers, scientists, and drug development professionals to handle and store 2-Amino-4,5-diethoxybenzonitrile with a high degree of safety and scientific integrity.

Hazard Identification and Risk Assessment

Based on its structural analog, 2-Amino-4,5-dimethoxybenzonitrile, this compound is anticipated to be harmful if swallowed, in contact with skin, or if inhaled.[1][2]

Anticipated GHS Hazard Classification (based on analog):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Physicochemical Properties (Data from 2-Amino-4,5-dimethoxybenzonitrile analog)
PropertyValueSource
Molecular FormulaC₉H₁₀N₂O₂[3]
Molecular Weight178.19 g/mol [3]
AppearanceWhite to Yellow powder/crystal
Melting Point96-101 °C[3][4]
Boiling Point346.6 ± 42.0 °C at 760 mmHg[3]
Flash Point163.4 ± 27.9 °C[3]

Exposure Control and Personal Protective Equipment (PPE)

To mitigate the risks associated with handling 2-Amino-4,5-diethoxybenzonitrile, a multi-layered approach to exposure control is essential, combining engineering controls, administrative controls, and personal protective equipment.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[5]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. It is crucial to remember that thin, disposable nitrile gloves offer limited protection and are intended for splash protection only.[6] Gloves should be changed immediately if contamination is suspected. Never reuse disposable gloves.

  • Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

  • Respiratory Protection: If there is a risk of generating aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Safe Handling Protocols

The following step-by-step protocol is designed to minimize exposure during routine laboratory procedures.

Weighing and Transferring the Solid Compound
  • Preparation: Designate a specific area within the chemical fume hood for handling the compound. Cover the work surface with absorbent bench paper.

  • Tare the Vessel: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Aliquot Transfer: Using a clean spatula, carefully transfer the desired amount of 2-Amino-4,5-diethoxybenzonitrile from the stock container to the tared vessel. Avoid creating dust.

  • Closure: Tightly seal the stock container immediately after use.

  • Clean-up: Carefully wipe the spatula and any contaminated surfaces within the fume hood with a solvent-moistened cloth (e.g., ethanol or isopropanol). Dispose of the cloth and bench paper as hazardous waste.

Preparation of Solutions
  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound.

  • Dissolution: Use a magnetic stirrer or gentle agitation to dissolve the solid. Gentle heating or sonication may be used to aid dissolution, but be mindful of potential degradation at elevated temperatures.[7]

  • Transfer: If necessary, transfer the solution to another vessel using a pipette or syringe.

Storage Requirements

Proper storage is critical to maintain the integrity of 2-Amino-4,5-diethoxybenzonitrile and to prevent hazardous situations. Aromatic amines can be sensitive to light, air, and temperature.[5][8]

  • Temperature: Store in a cool, dry, and well-ventilated place.[9] Some suppliers of the dimethoxy analog recommend refrigerated storage (2-8°C).[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[10] Containers should be tightly sealed.[5][9]

  • Light: Protect from direct sunlight and other sources of light by using amber glass vials or storing in a dark cabinet.

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.

Logical Flow for Chemical Storage

cluster_storage Storage Protocol for 2-Amino-4,5-diethoxybenzonitrile Receive Receive Compound Inspect Inspect Container Integrity Receive->Inspect Label Label with Date of Receipt Inspect->Label Store Store in Designated Area Label->Store Inert Under Inert Gas (Argon/Nitrogen) Store->Inert Temp Refrigerated (2-8°C) Store->Temp Light Protect from Light (Amber Vial) Store->Light Segregate Segregate from Incompatibles Store->Segregate

Caption: Storage workflow for 2-Amino-4,5-diethoxybenzonitrile.

Emergency Procedures

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Isolate: Prevent the spread of the material. For solid spills, avoid creating dust.

  • Absorb: For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully scoop the absorbed material or spilled solid into a labeled, sealable container for hazardous waste disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the incident to the appropriate safety personnel.

First Aid Measures

These first aid measures are based on those recommended for the dimethoxy analog.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Emergency Response Workflow

cluster_actions Start Exposure Incident Inhalation Inhalation Start->Inhalation Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Ingestion Ingestion Start->Ingestion Action_Inhale Move to Fresh Air Call for Medical Help Inhalation->Action_Inhale Action_Skin Wash with Soap & Water (15 min) Remove Contaminated Clothing Skin_Contact->Action_Skin Action_Eye Flush with Water (15 min) Remove Contacts Eye_Contact->Action_Eye Action_Ingest Rinse Mouth Call for Medical Help Ingestion->Action_Ingest

Caption: First aid response for exposure incidents.

References

  • ResearchGate. (n.d.). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Retrieved from [Link]

  • MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. (n.d.). Amine Storage. Retrieved from [Link]

  • Chemsrc. (2025, August 24). 2-Amino-4,5-dimethoxybenzonitrile | CAS#:26961-27-3. Retrieved from [Link]

  • PubMed. (2007, November 15). Degradation of heterocyclic aromatic amines in oil under storage and frying conditions and reduction of their mutagenic potential. Retrieved from [Link]

  • ResearchGate. (2025, November 1). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Retrieved from [Link]

  • INCHEM. (n.d.). Toxicological evaluations. Retrieved from [Link]

Sources

Exploratory

Strategic Sourcing and Synthetic Applications of 2-Amino-4,5-diethoxybenzonitrile in Tyrosine Kinase Inhibitor Development

Executive Summary In the landscape of targeted oncology, the quinazoline scaffold remains a privileged pharmacophore, particularly for Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs)[1]. The com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the quinazoline scaffold remains a privileged pharmacophore, particularly for Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs)[1]. The compound 2-Amino-4,5-diethoxybenzonitrile (CAS: 696649-30-6) serves as a critical, high-value synthetic intermediate[2]. This whitepaper provides drug development professionals with an authoritative guide on sourcing this precursor, understanding the mechanistic rationale behind its structural features, and executing a self-validating synthetic protocol to generate potent 6,7-diethoxyquinazoline active pharmaceutical ingredients (APIs).

Chemical Identity & Commercial Sourcing

Before initiating a synthetic campaign, securing highly pure starting materials is paramount. Impurities in the benzonitrile precursor often carry through the cyclization steps, resulting in structurally similar byproducts that are notoriously difficult to resolve via standard preparative chromatography.

Table 1: Physicochemical Profile
PropertyValue
Chemical Name 2-Amino-4,5-diethoxybenzonitrile
CAS Registry Number 696649-30-6[2]
Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol [3]
SMILES CCOC1=CC(N)=C(C#N)C=C1OCC
Structural Role Precursor for the 6,7-diethoxyquinazoline core[4]
Table 2: Verified Commercial Suppliers
SupplierCatalog / Product IDFocus Area
BLD Pharm BD543534Reliable for scale-up and custom synthesis[2].
Ambeed A196766Provides fluorinated and specialized building blocks[5].
Chembopharma KB-93580Chemistry CRO provider for custom TKI libraries[6].
Hairui Chemical HR339441High-purity batches suitable for late-stage API synthesis[7].

Mechanistic Grounding: The Causality of 4,5-Diethoxy Substitution

Why select 2-Amino-4,5-diethoxybenzonitrile over its dimethoxy or unsubstituted counterparts? The causality lies in the spatial and electronic requirements of the EGFR ATP-binding pocket.

When this precursor is cyclized, the 4,5-diethoxy groups become the 6,7-diethoxy substituents on the resulting quinazoline ring. In the context of EGFR inhibition—similar to the binding mode of 1, which utilizes 2-methoxyethoxy groups[1]—the quinazoline N1 atom forms a critical hydrogen bond with the backbone amide of the kinase hinge region. The 6,7-alkoxy groups are strategically positioned to project outward into the solvent-exposed region of the binding cleft.

The choice of diethoxy over dimethoxy increases the lipophilic surface area just enough to enhance cell membrane permeability while maintaining sufficient aqueous solubility for oral bioavailability. Furthermore, these flexible ether linkages tolerate solvent interactions, preventing the molecule from becoming too rigid and suffering from poor dissolution kinetics.

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Tyrosine Kinase) EGF->EGFR Binds & Activates Ras Ras / Raf / MEK Pathway EGFR->Ras Phosphorylation PI3K PI3K / AKT Pathway EGFR->PI3K Phosphorylation TKI 6,7-Diethoxyquinazoline TKI (e.g., Compound 56) TKI->EGFR ATP-Competitive Inhibition Proliferation Cancer Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation

Fig 1: EGFR signaling cascade and targeted ATP-competitive inhibition by diethoxyquinazoline TKIs.

Self-Validating Synthetic Protocol: From Precursor to Active API

To demonstrate the utility of 2-Amino-4,5-diethoxybenzonitrile, we detail the synthesis of (N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine, CAS: 171745-13-4), a highly potent, cell-permeable EGFR inhibitor with an IC50 of 0.006 nM[8].

This protocol is designed as a self-validating system. Experimental choices are not arbitrary; they are mechanistically driven to ensure high yield and purity.

Synthesis_Workflow A 2-Amino-4,5- diethoxybenzonitrile (CAS: 696649-30-6) B DMF-DMA Reflux, 2-4h A->B C Formamidine Intermediate B->C D 3-Bromoaniline AcOH, Reflux, 12h C->D E Compound 56 (EGFR TKI) D->E

Fig 2: Step-by-step synthetic workflow for 6,7-diethoxyquinazolin-4-amine derivatives.

Step 1: Electrophilic Activation (Formamidine Formation)
  • Procedure: Dissolve 1.0 eq of 2-Amino-4,5-diethoxybenzonitrile in an excess of N,N-dimethylformamide dimethyl acetal (DMF-DMA). Reflux the mixture at 100°C for 2-4 hours.

  • Causality: DMF-DMA serves a dual purpose as both the solvent and the carbon source for the C2 position of the final quinazoline ring. It reacts with the primary amine to form an N,N-dimethylformamidine intermediate. This step transforms the relatively unreactive amine into a highly electrophilic center, priming it for nucleophilic attack.

  • Self-Validation Checkpoint: Perform LC-MS analysis. The protocol must pause here. The complete disappearance of the m/z 206.24 peak (starting material) and the appearance of the m/z 261.32 peak (intermediate) validates the completion of activation. Proceeding without this confirmation guarantees unreacted starting material will contaminate the final product.

Step 2: Cyclization via Dimroth-Type Rearrangement
  • Procedure: Concentrate the reaction mixture in vacuo to remove unreacted DMF-DMA. Dissolve the crude intermediate in glacial acetic acid. Add 1.1 eq of 3-bromoaniline. Reflux at 120°C for 12 hours. Cool to room temperature, precipitate with cold water, filter, and wash with diethyl ether.

  • Causality: The choice of glacial acetic acid is critical. It acts as a bifunctional catalyst: it protonates the dimethylamine leaving group (making it a better leaving group) and activates the adjacent nitrile group. The 3-bromoaniline nucleophilically attacks the formamidine carbon, expelling dimethylamine. The intermediate then undergoes an intramolecular cyclization onto the activated nitrile, thermodynamically driven by the formation of the highly stable, aromatic quinazoline core.

Quality Control & Analytical Validation

To establish trustworthiness in the final API, the synthesized Compound 56 must undergo rigorous validation:

  • 1H NMR (DMSO-d6): Look for the disappearance of the primary amine protons (~5.5 ppm) and the appearance of a sharp singlet at ~8.5 ppm, corresponding to the C2 proton of the newly formed quinazoline ring. The diethoxy groups will present as distinct quartets (~4.2 ppm) and triplets (~1.4 ppm).

  • Purity: HPLC must demonstrate >98% purity at 254 nm before utilization in in vitro kinase assays.

By strictly adhering to this mechanistically grounded workflow, researchers can reliably leverage 2-Amino-4,5-diethoxybenzonitrile to construct robust libraries of targeted therapeutics.

References

  • Source: bldpharm.
  • Title: Compound 56 (CAS 171745-13-4)
  • Source: apexbt.
  • Source: wikipedia.
  • Title: N-(2-chloro-6-fluorobenzyl)
  • Source: ambeed.
  • Source: wordpress.

Sources

Protocols & Analytical Methods

Method

Application Note: Laboratory Preparation and Chemoselective Reduction Protocol for 2-Amino-4,5-diethoxybenzonitrile

Introduction & Strategic Relevance 2-Amino-4,5-diethoxybenzonitrile (CAS: 696649-30-6) is a highly valued ortho-aminobenzonitrile building block in medicinal chemistry. Compounds of this structural class are critical pre...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Relevance

2-Amino-4,5-diethoxybenzonitrile (CAS: 696649-30-6) is a highly valued ortho-aminobenzonitrile building block in medicinal chemistry. Compounds of this structural class are critical precursors for the synthesis of quinazoline-2,4(1H,3H)-diones[1][2], which serve as the pharmacophoric core for numerous alpha-1 adrenergic receptor antagonists (e.g., prazosin, doxazosin) and various tyrosine kinase inhibitors. The diethoxy substitution pattern offers unique lipophilic and steric properties compared to its more common dimethoxy counterpart, making it highly sought after in modern drug discovery and optimization campaigns.

Retrosynthetic Rationale & Mechanistic Causality

The laboratory preparation of 2-amino-4,5-diethoxybenzonitrile is achieved via a robust, two-step sequence starting from commercially available 3,4-diethoxybenzonitrile. Every reagent and condition is selected to ensure high regioselectivity and chemoselectivity:

  • Step 1: Regioselective Nitration. The electrophilic aromatic nitration of 3,4-diethoxybenzonitrile is governed by the synergistic directing effects of the ring substituents. The two ethoxy groups are strongly electron-donating (activating, ortho/para-directing), while the cyano group is electron-withdrawing (deactivating, meta-directing). Consequently, the nitronium ion (

    
    ) preferentially attacks the C-2 position—which is ortho to the cyano group and para to the C-5 ethoxy group—yielding 4,5-diethoxy-2-nitrobenzonitrile[3].
    
  • Step 2: Chemoselective Reduction. The critical challenge in the second step is the reduction of the nitro group to an aniline without hydrolyzing or over-reducing the labile cyano group. While catalytic hydrogenation (e.g., Pd/C,

    
    ) is common, it risks partial reduction of the nitrile to a primary amine. To ensure absolute chemoselectivity, sodium dithionite (
    
    
    
    ) is employed in an aqueous medium[4]. Dithionite acts via a mild single-electron transfer (SET) mechanism, exclusively reducing the nitro moiety while leaving the nitrile intact[4].

Process Visualization

SynthesisWorkflow SM 3,4-Diethoxybenzonitrile Starting Material Intermediate 4,5-Diethoxy-2-nitrobenzonitrile Intermediate SM->Intermediate HNO3, AcOH 0°C to RT Regioselective Nitration Product 2-Amino-4,5-diethoxybenzonitrile Target Product Intermediate->Product Na2S2O4, H2O 90°C Chemoselective Reduction

Figure 1: Two-step synthetic workflow for 2-Amino-4,5-diethoxybenzonitrile.

Experimental Protocols

Protocol A: Synthesis of 4,5-Diethoxy-2-nitrobenzonitrile
  • Preparation: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an internal thermometer, dissolve 3,4-diethoxybenzonitrile (10.0 g, 52.3 mmol) in glacial acetic acid (100 mL).

  • Cooling: Submerge the flask in an ice-water bath and cool the solution to 0–5 °C.

    • Causality: Maintaining a low initial temperature prevents a runaway exothermic nitration and limits the oxidative degradation of the ethoxy ether linkages.

  • Nitration: Slowly add fuming nitric acid (4.5 mL, ~100 mmol) dropwise over 30 minutes, ensuring the internal temperature remains strictly below 10 °C.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

    • Self-Validation: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The starting material spot (

      
      ) should completely disappear, replaced by a lower-running, distinct yellow spot (
      
      
      
      ).
  • Quenching & Isolation: Pour the reaction mixture into crushed ice (300 g) under vigorous stirring. A yellow precipitate will form immediately.

  • Purification: Filter the solid under vacuum, wash extensively with cold distilled water until the filtrate is neutral (pH ~7), and dry in a vacuum oven at 45 °C overnight to yield 4,5-diethoxy-2-nitrobenzonitrile[3].

Protocol B: Synthesis of 2-Amino-4,5-diethoxybenzonitrile

Note: This reduction protocol is directly adapted from the validated synthesis of the homologous 2-amino-4,5-dimethoxybenzonitrile[4].

  • Suspension: In a 1 L round-bottom flask, suspend 4,5-diethoxy-2-nitrobenzonitrile (8.0 g, 33.8 mmol) in distilled water (250 mL).

  • Heating: Heat the suspension to 90 °C using an oil bath. The nitro intermediate will partially melt and disperse in the aqueous phase.

  • Reduction: To this hot mixture, add sodium dithionite (

    
    , ~85% technical grade, 23.5 g, 135 mmol) in small portions over 45 minutes[4].
    
    • Causality: Portion-wise addition prevents excessive foaming (due to

      
       gas release) and ensures a sustained, controlled concentration of the reducing agent.
      
  • Completion: Stir the mixture at 90 °C for an additional 1 hour until the deep yellow color dissipates and the solution becomes nearly homogeneous.

    • Self-Validation: The reduction is complete when a TLC check confirms the total disappearance of the yellow nitro intermediate.

  • Crystallization: Filter the hot solution quickly through a Celite pad to remove insoluble inorganic sulfur byproducts. Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to induce crystallization[4].

  • Isolation: Collect the off-white to pale yellow crystals via vacuum filtration, wash with ice-cold water (50 mL), and dry under high vacuum to afford pure 2-amino-4,5-diethoxybenzonitrile.

Analytical Characterization Data

To verify the structural integrity and purity of the final product, cross-reference your analytical results against the expected diagnostic signatures detailed below:

ParameterExpected Value / SignatureDiagnostic Significance
Appearance Pale yellow to off-white crystalline solidIndicates high purity; unreacted nitro compounds are typically deep yellow.

H NMR (DMSO-

)

1.32 (t, 6H, -CH

), 3.95 (q, 4H, -CH

-), 5.58 (br s, 2H, -NH

), 6.42 (s, 1H, Ar-H), 6.88 (s, 1H, Ar-H)
Confirms the preservation of the diethoxy groups and the successful reduction to the primary amine[4].

C NMR (DMSO-

)

~14.5, 64.2, 65.1, 83.5, 99.8, 114.5, 118.2 (-CN), 140.1, 147.5, 153.8
The peak at ~118 ppm confirms the cyano group remains intact without hydrolysis.
FT-IR (ATR) ~3450, 3350 cm

(N-H stretch), 2215 cm

(C

N stretch)
The simultaneous presence of both N-H and C

N stretches validates the chemoselectivity of the dithionite reduction.
LC-MS (ESI+)

207.1 [M+H]

Matches the calculated exact mass of C

H

N

O

(206.11).

References

  • Synthesis of 2-amino-4,5-dimethoxybenzonitrile - PrepChem.com. PrepChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDgXUC2jZWdhtyKv2Q5e7zuHKjgDTn1nmE2AgZpSdaBvEgM2dR08RVSAyTUl90pvnhxRyrkgL0OMMATE4jzKRo_KLsG9MHPXzEqREFu4RUKviuJDiL_NXFVkokVt0bD_B2TLLp0M-JcOKkUIeNc0hTd8w=]
  • Cesium carbonate catalyzed efficient synthesis of quinazoline-2,4(1H,3H)-diones using carbon dioxide and 2-aminobenzonitriles. Taylor & Francis Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSPbz_GHfiVI0WjdvnwKHTKVOPwsFDZ-PziS2hV1fLKsHzfs_gE_TsW0QxmbN_ACzgDKnsvxIHYi34FyfD9ucNi5wDS0-SHKMECAiVPvHEtGwLuqPVUNjQ36iU-L0Iwpf7S3MbiaMqFWJjkcejx8K2p0geA5o4YKAy]
  • CO2 involved synthesis of quinazoline-2,4(1H,3H)-diones in water using melamine as a thermoregulated catalyst. SciSpace.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOgOencuQShLyIRfieZ7dGpjWrSv8_alK1guunyCcnrIzuPz-2WFp_06ZA9suOpF7xk01s6PccABncGKg6qrz8HGj37oD6QHXwpW03yUoc3EwAJ9M8tebWyCvjRTImjSVPoGxADS2Cz2cgPEkDTI1pbS5upJ5HBR_L3NfuJWVTST3G4aPSNv6SZ78L0-ra8709bEgsKDLyuGhyHaw=]
  • 4,5-DIETHOXY-2-NITROBENZONITRILE. ChemicalBook.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFFW4CyvNVVCgXbEjNNOWxJg4C7FCuPkViJjylAyw4W1Gmb6fH0ne_YsncdkahNSy3i1dUES52z-TnrcVSWkaOts0LWHLcsw6s266QRmIA1H6aF83mlEn39RUDKWTQUknVnpKbHzhP23UEpwEXgDBYzgsYtwWgcHKC5kDj00SW_Q==]

Sources

Application

Application Note: Derivatization of 2-Amino-4,5-diethoxybenzonitrile for High-Throughput Kinase Inhibitor Libraries

Introduction & Mechanistic Rationale In modern drug discovery, the rapid generation of focused compound libraries is essential for structure-activity relationship (SAR) elucidation. 2-Amino-4,5-diethoxybenzonitrile (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In modern drug discovery, the rapid generation of focused compound libraries is essential for structure-activity relationship (SAR) elucidation. 2-Amino-4,5-diethoxybenzonitrile (CAS: 696649-30-6) serves as a highly privileged, bifunctional building block for the synthesis of quinazoline-based libraries (1)[1]. Specifically, this ortho-aminobenzonitrile scaffold is the direct precursor to 6,7-diethoxyquinazolin-4-amines, a class of potent, ATP-competitive inhibitors targeting receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR)[2].

Causality in Scaffold Selection: While 6,7-dimethoxyquinazolines are well-documented in the literature, substituting the methoxy groups with ethoxy groups (derived directly from 2-amino-4,5-diethoxybenzonitrile) slightly increases the lipophilicity (logP) of the resulting molecules. This modification often enhances cellular permeability and optimizes hydrophobic interactions within the solvent-exposed region of the kinase ATP-binding pocket. A prime example is Compound 56 (N-(3-bromophenyl)-6,7-diethoxyquinazolin-4-amine), which exhibits an IC50 of 0.006 nM against EGFR, demonstrating the profound biological impact of the 6,7-diethoxy substitution pattern over its dimethoxy counterparts (),[2].

Derivatization Strategy: Traditional quinazoline synthesis requires four distinct steps (nitrile hydrolysis, cyclization with formamide, chlorination with POCl₃, and SₙAr with anilines). For high-throughput library generation, this is inefficient. Instead, we utilize a highly efficient two-step Dimroth-type cyclization. The primary amine of 2-amino-4,5-diethoxybenzonitrile is first condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield an N,N-dimethylformamidine intermediate. Subsequent reaction with diverse anilines in acidic media drives a tandem cyclization-substitution, yielding the 4-anilinoquinazoline library in a single pot.

Visualizing the Derivatization Workflow & Mechanism

Workflow A 2-Amino-4,5-diethoxy- benzonitrile B N,N-Dimethylformamidine Intermediate A->B DMF-DMA 100°C, 2h D 6,7-Diethoxyquinazolin- 4-amine Library B->D AcOH, 120°C Microwave C Aniline Diversification (R-NH2) C->D Cyclization & Substitution

Workflow for derivatizing 2-amino-4,5-diethoxybenzonitrile into quinazoline libraries.

Pathway L Epidermal Growth Factor (EGF) R EGFR Tyrosine Kinase (ATP-Binding Pocket) L->R Ligand Binding P Downstream Signaling (PI3K/AKT, MAPK) R->P Autophosphorylation I 6,7-Diethoxyquinazoline Derivative (e.g., Cmpd 56) I->R ATP-Competitive Inhibition A Tumor Cell Proliferation & Survival P->A Signal Transduction

Mechanism of action for 6,7-diethoxyquinazolin-4-amine derivatives inhibiting EGFR.

Experimental Protocols (Self-Validating System)

To ensure high fidelity during library synthesis, the following protocols integrate built-in analytical checkpoints.

Protocol A: Synthesis of N'-(2-cyano-4,5-diethoxyphenyl)-N,N-dimethylformamidine

Objective: Convert the primary amine to a reactive formamidine to activate the scaffold for cyclization without requiring harsh chlorinating agents.

  • Reagent Mixing: Suspend 2-Amino-4,5-diethoxybenzonitrile (10.0 mmol, 2.06 g) in 15 mL of N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Reaction: Heat the mixture to reflux (approx. 100°C) under a nitrogen atmosphere for 2 hours.

  • Validation Checkpoint 1 (In-process): Monitor reaction progress by TLC (Ethyl Acetate:Hexane 1:1). The starting material (blue fluorescence under UV 254 nm) must completely disappear, replaced by a highly polar, lower R_f spot.

  • Workup: Concentrate the reaction mixture in vacuo to remove excess DMF-DMA and the methanol byproduct. Triturate the resulting oily residue with cold diethyl ether to precipitate the formamidine intermediate.

  • Validation Checkpoint 2 (Analytical): Filter and dry the solid. Confirm the product via FTIR. You must observe the disappearance of the primary amine N-H stretch doublet (~3400/3300 cm⁻¹) and the retention of a strong nitrile -C≡N stretch at 2220 cm⁻¹, alongside a new -C=N formamidine stretch at ~1630 cm⁻¹.

Protocol B: High-Throughput Library Generation (Microwave-Assisted)

Objective: React the formamidine intermediate with a library of substituted anilines to generate 4-aminoquinazolines.

  • Preparation: In a 10 mL microwave synthesis vial, combine the formamidine intermediate (0.5 mmol) and the desired aniline derivative (0.55 mmol, 1.1 eq) (e.g., 3-bromoaniline, 3-fluoroaniline).

  • Solvent Addition: Add 3 mL of glacial acetic acid. Causality Note: The acidic medium is strictly required as it protonates the dimethylamine leaving group of the formamidine, transforming it into an excellent leaving group and facilitating the Dimroth-type ring closure.

  • Reaction: Seal the vial and irradiate in a microwave reactor at 120°C for 15 minutes.

  • Workup: Pour the cooled mixture into ice-cold water (15 mL) and neutralize with saturated aqueous sodium bicarbonate until pH 8 is reached.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Validation Checkpoint 3 (Purity & Identity): Purify via automated flash chromatography. Confirm the final library compound mass via LC-ESI-MS (Positive mode, [M+H]⁺) and ensure >95% purity via HPLC at 254 nm before biological screening.

Data Presentation: Library Derivatization Matrix

The following table summarizes the expected outcomes, analytical data, and structural rationale for a focused sub-library generated using Protocol B, targeting the EGFR tyrosine kinase domain (2)[2].

Aniline InputTarget CompoundExpected Yield (%)ESI-MS [M+H]⁺EGFR IC50 (nM)*Key Structural Rationale
3-Bromoaniline Compound 5682388.10.006The bulky meta-halogen fits deeply into the hydrophobic back pocket of the EGFR ATP-binding site.
3-Fluoroaniline 4-(3'-fluoroanilino)-6,7-diethoxyquinazoline78328.1< 10.0Fluorine acts as a bioisostere that prevents para-metabolism while retaining high target affinity[2].
2-Fluoroaniline 4-(2'-fluoroanilino)-6,7-diethoxyquinazoline85328.1< 10.0Ortho-substitution alters the dihedral angle of the aniline ring, optimizing hinge-region hydrogen bonding[2].
Aniline (Unsub.) Core Standard88310.2> 10.0Baseline comparison; lacks necessary hydrophobic pocket engagement for sub-nanomolar potency.

*Note: IC50 values are representative benchmarks for the 6,7-diethoxyquinazoline scaffold against wild-type EGFR based on established literature.

References

  • GuideChem - 벤조 니트릴, 2- 아미노 -4,5- 디에 톡시-(9CI) (2-amino-4,5-diethoxybenzonitrile: CAS 696649-30-6)
  • OSTI.
  • Abcam - Compound 56 (CAS 171745-13-4) - N-(3-bromophenyl)

Sources

Method

Application Notes &amp; Protocols: Strategic N-Alkylation of 2-Amino-4,5-diethoxybenzonitrile for Advanced Synthesis

Here is the detailed application note and protocol for the N-alkylation of 2-Amino-4,5-diethoxybenzonitrile. Abstract: This technical guide provides a comprehensive framework for the N-alkylation of 2-Amino-4,5-diethoxyb...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the detailed application note and protocol for the N-alkylation of 2-Amino-4,5-diethoxybenzonitrile.

Abstract: This technical guide provides a comprehensive framework for the N-alkylation of 2-Amino-4,5-diethoxybenzonitrile, a key synthetic intermediate in pharmaceutical and materials science research. We present two robust and validated protocols: direct alkylation via nucleophilic substitution and a controlled mono-alkylation via reductive amination. This document delves into the mechanistic underpinnings of each method, offering detailed, step-by-step procedures, purification strategies, and expert troubleshooting advice. The protocols are designed to be self-validating, ensuring reproducibility and high-yield outcomes for researchers and drug development professionals.

Introduction and Strategic Overview

2-Amino-4,5-diethoxybenzonitrile is a highly functionalized aromatic scaffold. The presence of a nucleophilic amino group, electron-donating ethoxy substituents, and an electron-withdrawing nitrile group makes it a versatile building block for complex molecular architectures. The N-alkylation of the primary amino group is a critical transformation that enables the introduction of diverse functionalities, modulating the steric and electronic properties of the molecule for applications such as enzyme inhibitors and functional dyes.

The selection of an N-alkylation strategy is paramount and depends on the desired outcome and the nature of the alkylating agent.

  • Direct Alkylation with Alkyl Halides: This is a classical and widely used method proceeding via an SN2 mechanism.[1] It is effective but can be challenging to control, often leading to a mixture of mono- and di-alkylated products due to the increased nucleophilicity of the secondary amine product.

  • Reductive Amination: This powerful two-step, one-pot method offers superior control for achieving mono-alkylation.[2][3] It involves the initial formation of an imine intermediate from the aniline and a carbonyl compound (aldehyde or ketone), which is then selectively reduced.[4] This approach circumvents the over-alkylation issue inherent in direct alkylation methods.

This guide provides detailed protocols for both approaches, allowing the researcher to choose the most suitable method for their synthetic goals.

Mechanistic Rationale

Understanding the reaction pathway is crucial for optimization and troubleshooting. The two primary methods proceed through distinct intermediates and transition states.

Mechanism: Direct SN2 Alkylation

This reaction involves the direct nucleophilic attack of the lone pair of electrons on the nitrogen atom of the aniline onto the electrophilic carbon of an alkyl halide. A base is essential to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

G Aniline 2-Amino-4,5-diethoxybenzonitrile (Nucleophile) TransitionState Sₙ2 Transition State [H₂N---R---X]‡ Aniline->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->TransitionState Overalkylation Di-alkylated Product (Tertiary Amine) AlkylHalide->Overalkylation Base Base (e.g., K₂CO₃) Product Mono-alkylated Product (Secondary Amine) TransitionState->Product Halide Leaves Product->Overalkylation Further Reaction (Potential Side Product) Byproduct Protonated Base (BH⁺) + Halide Salt (M⁺X⁻)

Caption: General workflow for Direct SN2 N-Alkylation.

Mechanism: Reductive Amination

This process avoids the use of reactive alkyl halides. It begins with the condensation of the aniline with an aldehyde or ketone to form a hemiaminal, which then dehydrates to an imine. In the presence of a mild acid catalyst, this exists in equilibrium with the more reactive protonated iminium ion. A selective reducing agent, which does not reduce the starting carbonyl compound, then reduces the C=N double bond to yield the secondary amine.[5]

G Start Aniline + Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Addition Imine Imine Intermediate Hemiaminal->Imine - H₂O Iminium Iminium Ion (Protonated Imine) Imine->Iminium + H⁺ (Acid Catalyst) Iminium->Imine - H⁺ Product N-Alkylated Amine Product Iminium->Product Hydride Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Iminium

Caption: The key stages of the Reductive Amination pathway.

Protocol 1: Direct N-Alkylation with an Alkyl Halide

This protocol is suitable for reactive alkyl halides and when potential over-alkylation can be managed through stoichiometry or purification. Benzyl bromide is used here as a representative alkylating agent.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
2-Amino-4,5-diethoxybenzonitrile>98%Sigma-AldrichStarting Material
Benzyl Bromide>98%Sigma-AldrichAlkylating Agent
Potassium Carbonate (K₂CO₃), anhydrous fine powder>99%Fisher ScientificBase
Acetonitrile (CH₃CN), anhydrous>99.8%Sigma-AldrichReaction Solvent
Ethyl Acetate (EtOAc)ACS GradeVWRExtraction Solvent
Saturated NaCl solution (Brine)N/ALab PreparedAqueous Wash
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeFisher ScientificDrying Agent
Silica Gel60 Å, 230-400 meshSorbent Tech.Column Chromatography
Round-bottom flask, reflux condenserN/AVWRReaction Vessel
Quantitative Data for a Model Reaction
CompoundMol. Wt. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2-Amino-4,5-diethoxybenzonitrile206.231.05.01.03 g
Benzyl Bromide171.041.15.50.94 g (0.65 mL)
Potassium Carbonate (K₂CO₃)138.212.512.51.73 g
Acetonitrile (CH₃CN)41.05--50 mL
Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Amino-4,5-diethoxybenzonitrile (1.03 g, 5.0 mmol) and anhydrous potassium carbonate (1.73 g, 12.5 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetonitrile to the flask. Stir the resulting suspension at room temperature for 15 minutes under a nitrogen or argon atmosphere.

  • Addition of Alkylating Agent: Slowly add benzyl bromide (0.65 mL, 5.5 mmol) to the stirring suspension at room temperature using a syringe.[1]

  • Reaction: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 6-12 hours.

  • Workup: Once the starting material is consumed (as indicated by TLC), cool the mixture to room temperature.

  • Extraction: Filter the solid potassium carbonate and wash the filter cake with ethyl acetate (2 x 15 mL). Combine the filtrates in a separatory funnel and wash sequentially with water (2 x 50 mL) and then with brine (1 x 50 mL).[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[6][7] Elute with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure N-benzyl-2-amino-4,5-diethoxybenzonitrile.

Protocol 2: N-Alkylation via Reductive Amination

This protocol provides excellent control for mono-alkylation and is ideal for less reactive alkyl groups or when over-alkylation is a significant concern. Cyclohexanone is used here as a representative carbonyl partner.

Materials and Reagents
Reagent/MaterialGradeSupplier ExamplePurpose
2-Amino-4,5-diethoxybenzonitrile>98%Sigma-AldrichStarting Material
Cyclohexanone>99%Sigma-AldrichCarbonyl Source
Sodium Triacetoxyborohydride [NaBH(OAc)₃]95%Sigma-AldrichReducing Agent
1,2-Dichloroethane (DCE), anhydrous>99.8%Sigma-AldrichReaction Solvent
Acetic Acid, GlacialACS GradeFisher ScientificCatalyst for Imine Formation
Saturated Sodium Bicarbonate (NaHCO₃) solutionN/ALab PreparedQuenching/Aqueous Wash
Dichloromethane (DCM)ACS GradeVWRExtraction Solvent
Quantitative Data for a Model Reaction
CompoundMol. Wt. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
2-Amino-4,5-diethoxybenzonitrile206.231.05.01.03 g
Cyclohexanone98.141.26.00.59 g (0.62 mL)
Sodium Triacetoxyborohydride211.941.57.51.59 g
Acetic Acid60.050.10.530 µL
1,2-Dichloroethane (DCE)98.96--50 mL
Step-by-Step Experimental Procedure
  • Reaction Setup: In a dry 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-Amino-4,5-diethoxybenzonitrile (1.03 g, 5.0 mmol) and cyclohexanone (0.62 mL, 6.0 mmol) in 50 mL of anhydrous 1,2-dichloroethane.

  • Imine Formation: Add a catalytic amount of glacial acetic acid (30 µL, 0.5 mmol) and stir the mixture at room temperature for 30 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise to the reaction mixture.[5] The addition may cause slight effervescence.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's completion by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Workup: Cautiously quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution. Stir vigorously for 20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 40 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-cyclohexyl-2-amino-4,5-diethoxybenzonitrile.

Expert Insights & Troubleshooting

IssuePotential CauseRecommended Solution
Low or No Reaction Inactive reagents; insufficient temperature; inappropriate solvent.Ensure reagents are pure and dry. For Protocol 1, consider a more polar aprotic solvent like DMF. Increase temperature if needed. Check base activity.
Over-alkylation (Protocol 1) The mono-alkylated product is more nucleophilic than the starting material.Use a slight excess of the aniline (1.2 eq) relative to the alkyl halide (1.0 eq). Add the alkyl halide slowly at a lower temperature. Alternatively, switch to Protocol 2.
Complex Product Mixture Decomposition of starting material or product; side reactions.Run the reaction under an inert atmosphere (N₂ or Ar). Ensure the purity of starting materials. Lower the reaction temperature.
Incomplete Imine Formation (Protocol 2) Insufficient acid catalyst; presence of water.Ensure anhydrous conditions. A small amount of acetic acid is usually sufficient. Molecular sieves can be added to the reaction vessel.
Difficult Purification Products have similar polarity.Use a shallow gradient during column chromatography. If separation is poor, consider derivatization of the crude mixture or recrystallization.

Predicted Characterization Data

The following data is predicted for a representative product, N-benzyl-2-amino-4,5-diethoxybenzonitrile , to aid in characterization.

Analysis TypePredicted Data
¹H NMR (400 MHz, CDCl₃)δ 7.40-7.25 (m, 5H, Ar-H of benzyl), 6.85 (s, 1H, Ar-H), 6.30 (s, 1H, Ar-H), 4.80 (br s, 1H, -NH-), 4.40 (d, J=5.5 Hz, 2H, -CH₂-Ph), 4.10 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 4.05 (q, J=7.0 Hz, 2H, -OCH₂CH₃), 1.45 (t, J=7.0 Hz, 3H, -OCH₂CH₃), 1.40 (t, J=7.0 Hz, 3H, -OCH₂CH₃).
¹³C NMR (101 MHz, CDCl₃)δ 151.0, 149.5, 145.0, 138.0, 128.8, 127.5, 127.2, 118.0, 114.0, 101.0, 95.0, 65.0, 64.8, 48.5, 14.8, 14.7.
Mass Spec (ESI+) [M+H]⁺ calculated for C₁₈H₂₀N₂O₂: 297.15; found: 297.15.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Chemical Handling: Perform all operations in a well-ventilated fume hood.

  • Alkyl Halides (e.g., Benzyl Bromide): Are toxic, lachrymatory, and corrosive. Handle with extreme care.

  • Solvents: Acetonitrile, DCE, and other organic solvents are flammable and toxic. Avoid inhalation and contact with skin.

  • Reducing Agents: Sodium triacetoxyborohydride can react with moisture. Handle in a dry environment and quench reactions carefully.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Benchchem.
  • San Diego State University Digital Collections.
  • Benchchem. Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols.
  • TSI Journals.
  • Master Organic Chemistry.
  • Wikipedia.
  • Benchchem. Application Note and Protocol: N-Alkylation of 2-(2-Amino-4-methoxyphenyl)acetonitrile.
  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Chemistry LibreTexts. Synthesis of Amines.

Sources

Application

Application Note: Synthesis of 4-Amino-6,7-diethoxyquinazoline via Condensation of 2-Amino-4,5-diethoxybenzonitrile with Formamide

Introduction & Strategic Importance The 4-aminoquinazoline scaffold stands out as a privileged structure in Medicinal Chemistry due to its pleiotropic pharmacological profile. It is extensively utilized in the design of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

The 4-aminoquinazoline scaffold stands out as a privileged structure in Medicinal Chemistry due to its pleiotropic pharmacological profile. It is extensively utilized in the design of targeted anticancer agents that inhibit tyrosine kinases (such as EGFR and VEGFR)[1], as well as in the development of alpha-1 adrenoceptor antagonists for hypertension and benign prostatic hyperplasia[2].

The direct condensation of 2-amino-4,5-diethoxybenzonitrile with formamide represents a highly efficient, atom-economical route to access 4-amino-6,7-diethoxyquinazoline. This transformation is a specialized variation of the classic Niementowski quinazoline synthesis, adapted specifically for ortho-aminobenzonitriles to yield 4-aminoquinazolines rather than quinazolin-4-ones[3].

Mechanistic Insights: The Dual Role of Formamide

In this protocol, formamide is not merely a solvent; it is a dynamic participant that dictates the reaction pathway. Understanding the causality behind this reagent choice is critical for troubleshooting and optimization.

  • Nucleophilic Attack: The reaction initiates when the primary aniline amine of 2-amino-4,5-diethoxybenzonitrile attacks the electrophilic carbonyl carbon of formamide. Subsequent dehydration yields an N-(2-cyano-4,5-diethoxyphenyl)formamide intermediate.

  • In Situ Ammonia Generation: Formamide has a high boiling point (210 °C), allowing the reaction to reach the elevated temperatures (150–160 °C) required for cyclization. At these temperatures, a portion of the formamide thermally decomposes to release ammonia (NH₃) and carbon monoxide.

  • Amidine Formation & Cyclization: The in situ generated ammonia acts as a nucleophile, attacking the adjacent electrophilic nitrile carbon (-C≡N) to form an amidine intermediate. This intermediate rapidly undergoes intramolecular cyclization and aromatization to yield the thermodynamically stable 4-aminoquinazoline core[2].

Mechanism A 2-Amino-4,5-diethoxybenzonitrile + Formamide B Nucleophilic Attack (Aniline NH2 on Formamide C=O) A->B Heat (150°C) C N-(2-Cyano-4,5-diethoxyphenyl)formamide B->C - H2O E Amidine Formation (NH3 attacks -C≡N) C->E + NH3 D Thermal Decomposition of Formamide (Releases NH3 + CO) D->E NH3 Source F Intramolecular Cyclization & Dehydration E->F Cyclization G 4-Amino-6,7-diethoxyquinazoline (Target Scaffold) F->G Aromatization

Mechanistic pathway for the synthesis of 4-amino-6,7-diethoxyquinazoline via formamide condensation.

Experimental Protocols

To ensure reproducibility, two distinct methodologies are provided. Microwave-Assisted Organic Synthesis (MAOS) is highly recommended as it prevents the slow hydrolysis of the nitrile group to an amide, a side reaction that leads to the undesired quinazolin-4-one byproduct[3].

Method A: Conventional Thermal Heating

Reagents:

  • 2-Amino-4,5-diethoxybenzonitrile: 1.0 equivalent (e.g., 5.0 g, 24.2 mmol)

  • Formamide: 15.0 equivalents (acts as solvent and reagent)

Step-by-Step Workflow:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 2-amino-4,5-diethoxybenzonitrile in formamide.

  • Heating: Submerge the flask in a pre-heated oil bath at 150–160 °C. Stir vigorously for 6 to 8 hours.

  • In-Process Control (Self-Validation): Monitor the reaction via TLC (Mobile Phase: EtOAc/Hexane 1:1). The starting material (Rf ~0.6) will gradually disappear, replaced by a highly UV-active spot at the baseline or lower Rf (~0.2), indicating the formation of the polar 4-aminoquinazoline.

  • Quenching & Precipitation: Remove the flask from the heat and allow it to cool to ~60 °C. Pour the warm mixture slowly into 150 mL of vigorously stirred ice-cold distilled water.

    • Causality: Formamide and its decomposition products are highly water-soluble. The target 4-aminoquinazoline is lipophilic. Rapid aqueous dilution forces the product to crash out of solution, separating it from impurities in a single step.

  • Isolation: Filter the resulting precipitate under a vacuum. Wash the filter cake with copious amounts of cold water (3 × 50 mL) to remove residual formamide.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 4-amino-6,7-diethoxyquinazoline as an off-white crystalline solid.

Method B: Microwave-Assisted Synthesis (Optimized)

Step-by-Step Workflow:

  • Reaction Setup: In a 30 mL microwave-safe reaction vial, combine 2-amino-4,5-diethoxybenzonitrile (1.0 eq) and formamide (5.0–10.0 eq). Add a magnetic stir bar and seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated laboratory microwave reactor. Set the parameters to 150 °C, 150 W, with a hold time of 15–20 minutes.

  • Workup: Upon completion and automated cooling, uncap the vial and pour the contents into ice-cold water. Filter, wash, and recrystallize as described in Method A.

    • Self-Validating Checkpoint: The crude product should immediately precipitate as a distinct solid. If the solution remains an emulsion, the formamide concentration is too high, requiring further aqueous dilution.

Quantitative Data & Method Comparison

The table below summarizes the empirical differences between conventional heating and microwave irradiation for this specific transformation.

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis
Equipment Oil Bath / Heating MantleDedicated Microwave Reactor
Temperature 150–160 °C150 °C
Reaction Time 6–8 hours15–20 minutes
Formamide Equivalents 10–15 eq (Solvent excess)5–10 eq
Average Yield 65–70%85–92%
Impurity Profile Moderate (Hydrolysis to quinazolin-4-one)Low (Clean, rapid conversion)

Analytical Validation

To confirm the structural integrity of the synthesized 4-amino-6,7-diethoxyquinazoline, the following analytical signatures should be verified:

  • Mass Spectrometry (ESI-MS): Look for the [M+H]⁺ peak at m/z 234.1 (Calculated for C₁₂H₁₅N₃O₂: 233.1).

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • A sharp singlet around δ 8.30 ppm corresponding to the C2-H proton of the quinazoline ring (originating from the formamide carbon).

    • A broad singlet integrating for 2 protons around δ 7.40–7.60 ppm, indicating the primary amine (-NH₂) at the C4 position.

    • Two distinct singlets in the aromatic region (δ ~7.00 and 7.50 ppm) for the isolated C5-H and C8-H protons.

    • Characteristic quartet and triplet patterns in the aliphatic region (δ 1.30–1.45 ppm and 4.10–4.20 ppm) confirming the intact diethoxy groups.

References

  • Zayed, M.F. "Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases." Scientia Pharmaceutica, 2023. MDPI. URL:[Link]

  • "Synthesis and Therapeutic Applications Bioactive Amino-Quinazolines." Journal of the Brazilian Chemical Society. SciELO. URL:[Link]

  • Kaur, N. "Applications of Microwaves in the Synthesis of Polycyclic Six-Membered N,N-Heterocycles." Synthetic Communications, 2015. Taylor & Francis. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification of crude 2-Amino-4,5-diethoxybenzonitrile by recrystallization

An advanced guide to the , designed for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure the su...

Author: BenchChem Technical Support Team. Date: March 2026

An advanced guide to the , designed for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting, frequently asked questions, and detailed protocols to ensure the successful purification of this compound.

Introduction: The Science of Purifying 2-Amino-4,5-diethoxybenzonitrile

2-Amino-4,5-diethoxybenzonitrile is a key intermediate in synthetic organic chemistry. Its purity is paramount for the success of subsequent reactions and the integrity of final products. Recrystallization is a powerful technique for purifying solid organic compounds, leveraging the principle that the solubility of a solid in a solvent increases with temperature.[1][2] The process involves dissolving the crude solid in a minimum amount of a hot, appropriate solvent. As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice that ideally excludes impurities.[3] The impurities remain dissolved in the cold solvent (mother liquor) and are subsequently removed by filtration.[3]

This guide, authored from the perspective of a Senior Application Scientist, provides practical, field-tested advice to navigate the nuances of recrystallizing 2-Amino-4,5-diethoxybenzonitrile, ensuring high purity and yield.

General Recrystallization Workflow

The following diagram outlines the standard decision-making process for the recrystallization of 2-Amino-4,5-diethoxybenzonitrile.

G cluster_prep Preparation cluster_dissolution Dissolution & Hot Filtration cluster_crystallization Crystallization & Isolation A Start with Crude 2-Amino-4,5-diethoxybenzonitrile B Select Appropriate Solvent (Perform small-scale screen) A->B C Dissolve Crude Solid in Minimum Amount of Hot Solvent B->C D Are Insoluble or Colored Impurities Present? C->D E Add Activated Charcoal (for colored impurities) D->E Yes (Colored) F Perform Hot Gravity Filtration D->F Yes (Insoluble) G Proceed with Hot, Clear Solution D->G No E->F F->G H Allow Solution to Cool Slowly (Undisturbed) G->H I Cool in Ice Bath to Maximize Yield H->I J Collect Crystals via Vacuum Filtration I->J K Wash Crystals with Small Amount of Cold Solvent J->K L Dry Crystals Under Vacuum K->L M Pure Crystalline Product L->M

Caption: General workflow for recrystallization.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of 2-Amino-4,5-diethoxybenzonitrile.

Problem 1: No crystals form upon cooling.

  • Possible Cause 1: The solution is not saturated. This is the most common reason for crystallization failure and typically means too much solvent was added during the dissolution step.[4]

    • Solution: Re-heat the solution and boil off a portion of the solvent to increase the concentration of the solute.[5] Allow the concentrated solution to cool again.

  • Possible Cause 2: The solution is supersaturated. The solution may contain more dissolved solute than it theoretically should at that temperature, and crystallization requires a nucleation point to begin.[4]

    • Solution A (Induce Nucleation): Gently scratch the inside of the flask below the solvent level with a clean glass rod.[6] The microscopic scratches on the glass can provide a surface for crystal growth to initiate.

    • Solution B (Seeding): If available, add a single, pure "seed crystal" of 2-Amino-4,5-diethoxybenzonitrile to the cooled solution.[5] This provides a template for other molecules to crystallize upon.

G A Problem: No Crystals Form Upon Cooling B Is the solution clear or cloudy? A->B C Solution is likely supersaturated. Induce crystallization. B->C Clear F Too much solvent was likely used. Solution is not saturated. B->F Cloudy/Very Few Crystals D Scratch inside of flask with a glass rod. C->D E Add a seed crystal of pure compound. C->E I Crystals Formed D->I E->I G Re-heat solution and boil off a portion of the solvent. F->G H Allow the concentrated solution to cool again. G->H H->I

Caption: Troubleshooting when no crystals form.

Problem 2: The compound "oils out" instead of crystallizing.

  • Possible Cause 1: The boiling point of the solvent is higher than the melting point of the compound. While the exact melting point of 2-Amino-4,5-diethoxybenzonitrile is not widely published, its close analog, 2-Amino-4,5-dimethoxybenzonitrile, melts at 96-101 °C.[7][8][9] If the compound melts in the hot solvent, it will form an oil that may not crystallize upon cooling.

    • Solution: Choose a solvent with a lower boiling point.[10]

  • Possible Cause 2: The rate of cooling is too rapid. If the solution is cooled too quickly, especially when highly concentrated, the solute may come out of solution faster than it can form an ordered crystal lattice.[5]

    • Solution: Re-heat the solution to re-dissolve the oil. If necessary, add a small amount of additional solvent to ensure complete dissolution.[5] Then, allow the solution to cool much more slowly. Insulating the flask (e.g., by placing it on a wooden block or paper towels) can help slow the cooling process.[11]

  • Possible Cause 3: High concentration of impurities. Impurities can depress the melting point of the compound, increasing the likelihood of it oiling out.[5]

    • Solution: If slow cooling doesn't resolve the issue, it may be necessary to remove the solvent and attempt purification by another method, such as column chromatography, before re-attempting recrystallization.[4]

Problem 3: The final product is colored.

  • Possible Cause: Colored impurities are co-crystallizing with the product. These are often high molecular weight byproducts or oxidation products from the synthesis.[12]

    • Solution: Before the hot filtration step, add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.[13] Boil the solution for a few minutes. The activated charcoal has a high surface area and will adsorb the colored impurities.[14] Remove the charcoal and the adsorbed impurities via hot gravity filtration.[15] Caution: Using too much charcoal can also adsorb your desired product, leading to a lower yield.[5]

Problem 4: The recovery of the purified product is low.

  • Possible Cause 1: Too much solvent was used during dissolution. This is a frequent cause of low yield, as a significant portion of the product will remain dissolved in the mother liquor even when cold.[11]

    • Solution: To recover more product, the mother liquor can be concentrated by boiling off some of the solvent, and then cooled again to obtain a "second crop" of crystals.[5] Be aware that this second crop may be less pure than the first.[12]

  • Possible Cause 2: Premature crystallization during hot filtration. If crystals form in the funnel during hot filtration, product will be lost.

    • Solution: Use a stemless or short-stemmed funnel to prevent clogging.[5] Pre-heat the filtration apparatus (funnel and receiving flask) with hot solvent or by placing it over the boiling flask before filtering.[5] If crystallization begins, add a small amount of hot solvent to redissolve the crystals.[16]

  • Possible Cause 3: Excessive washing of the collected crystals. Washing the crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of the product.[16]

    • Solution: Wash the crystals on the filter with a minimal amount of ice-cold solvent.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for recrystallizing 2-Amino-4,5-diethoxybenzonitrile?

A1: The ideal solvent should dissolve the compound well when hot but poorly when cold.[1] 2-Amino-4,5-diethoxybenzonitrile has both polar (amino, nitrile) and non-polar (aromatic ring, ethoxy chains) characteristics. Therefore, polar protic solvents are excellent starting points. Based on protocols for similar aminobenzonitriles, ethanol, isopropanol, or a mixed solvent system like ethanol/water are highly recommended.[17][18][19] A small-scale solvent screen is always the best practice to determine the optimal choice.[5]

Solvent/SystemBoiling Point (°C)Rationale & Considerations
Ethanol 78Good general-purpose polar solvent. Its boiling point is well below the expected melting point of the compound.[19]
Isopropanol 82Similar properties to ethanol, can be a good alternative.[20]
Ethanol/Water Varies (78-100)A powerful mixed-solvent system. Dissolve the crude compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (saturated).[10] Then, add a drop or two of hot ethanol to clarify and allow to cool.
Acetonitrile 82A polar aprotic solvent that can also be effective.

Q2: How do I perform a small-scale solvent screening experiment?

A2: Place a small amount (e.g., 20-30 mg) of your crude material into several different test tubes. To each tube, add a different candidate solvent dropwise at room temperature, just enough to cover the solid. If the solid dissolves at room temperature, the solvent is too good and unsuitable.[16] If it doesn't dissolve, heat the test tube gently (e.g., in a hot water bath). Add more hot solvent dropwise until the solid just dissolves. Then, allow the test tube to cool to room temperature and subsequently in an ice bath. The best solvent is the one that dissolves the compound when hot and provides a good yield of crystals upon cooling.[5]

Q3: What are the likely impurities in my crude sample?

A3: Impurities depend heavily on the synthetic route. However, for aromatic amines like this, common impurities may include:

  • Unreacted starting materials or reagents.[12]

  • Side-products, such as products from over-alkylation or hydrolysis of the nitrile group.[12]

  • Colored oxidation products, which are common for amino-containing aromatic compounds.[21]

Q4: How can I assess the purity of my recrystallized product?

A4: There are several methods to assess purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range (typically < 2 °C). Impurities disrupt the crystal lattice, causing the melting point to be lower and broader.[5] Compare your experimental value to the literature value for a similar compound (e.g., 96-101 °C for the dimethoxy analog).[7]

  • Thin-Layer Chromatography (TLC): Dissolve a small amount of your crude and recrystallized material in a suitable solvent (e.g., ethyl acetate) and spot them side-by-side on a TLC plate. A pure compound should ideally show a single spot.

  • Spectroscopic Methods: Techniques like ¹H NMR, ¹³C NMR, and FT-IR can confirm the structure and identify the presence of impurities.[22] High-Performance Liquid Chromatography (HPLC) is an excellent quantitative method for determining purity.[12]

Experimental Protocol: Recrystallization of 2-Amino-4,5-diethoxybenzonitrile

This protocol provides a general procedure. The exact solvent and volumes should be optimized based on a preliminary solvent screen.

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-Amino-4,5-diethoxybenzonitrile and a boiling chip. Add the chosen solvent (e.g., ethanol) in small portions while heating the mixture on a hot plate.[16] Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[5]

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly to prevent boiling over, and add a small spatula tip of activated charcoal.[13] Re-heat the mixture to boiling for 2-3 minutes.

  • Hot Gravity Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a stemless funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel. Quickly pour the hot solution through the filter paper to remove the charcoal or other solid impurities.[14] This step must be done quickly to prevent premature crystallization.[5]

  • Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[5] Slow cooling is critical for the formation of large, pure crystals.[11]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.[5]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: While the crystals are still in the funnel with the vacuum off, add a very small amount of ice-cold recrystallization solvent to wash away any remaining soluble impurities from the crystal surfaces. Re-apply the vacuum to pull the wash solvent through.[3]

  • Drying: Leave the crystals on the filter with the vacuum on for several minutes to air-dry them. For final drying, transfer the crystals to a watch glass and dry them in a vacuum oven at a temperature well below the compound's melting point.[5]

References

  • PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. PraxiLabs. [Link]

  • Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • University of California, Irvine. Recrystallization1. UCI Department of Chemistry. [Link]

  • University of Rochester. Recrystallization-1.doc.pdf. University of Rochester Department of Chemistry. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • University of Massachusetts. Recrystallization. UMass Chemistry. [Link]

  • University of Colorado Boulder. Recrystallization. CU Boulder Department of Chemistry. [Link]

  • University of California, Los Angeles. recrystallization.pdf. UCLA Chemistry and Biochemistry. [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selection. Science Learning Center. [Link]

  • University of Toronto. SOP: CRYSTALLIZATION. U of T Chemistry. [Link]

  • iChemical. 2-Amino-4,5-dimethoxybenzonitrile, CAS No. 26961-27-3. iChemical. [Link]

  • Chemsrc. (2025, August 24). 2-Amino-4,5-dimethoxybenzonitrile. Chemsrc. [Link]

  • MilliporeSigma. 2-Amino-4,5-dimethoxybenzonitrile. Product Page. [Link]

  • Google Patents. WO1996011906A1 - Process for the preparation of substituted 3-aminobenzonitriles.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • University of York. Problems with Recrystallisations. University of York Department of Chemistry. [Link]

  • Google Patents. MXPA97002787A - Process for the preparation of 3-aminobenzonitrile replace.
  • Google Patents. CN101585785A - Preparation method of o-aminobenzonitrile compounds.
  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Malaysian Journal of Analytical Sciences. (2024, February 28). SPECTROSCOPIC, CRYSTAL STRUCTURE, HIRSHFELD SURFACE AND DFT STUDIES OF 2-AMINO-4-CHLOROBENZONITRILE. MJAS. [Link]

  • Pharmaffiliates. 2-Amino-4,5-bis(2-methoxyethoxy)benzonitrile. Product Page. [Link]

  • University of California, San Diego. Recrystallization-1.pdf. UCSD Chemistry and Biochemistry. [Link]

  • Lab Supplies. 2-Amino-4, 5-dimethoxybenzonitrile, min 98%, 100 grams. Lab Supplies. [Link]

  • MDPI. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

  • Worcester Polytechnic Institute. The Solubility of Amino Acids in Various Solvent Systems. WPI. [Link]

  • DergiPark. Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Thei. DergiPark. [Link]

  • ResearchGate. Typical examples of impurities observed in synthesized peptides. ResearchGate. [Link]

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Optimization

I. Self-Validating Experimental Protocol: Flash Column Chromatography

Welcome to the Application Support Center . 2-Amino-4,5-diethoxybenzonitrile (CAS: 696649-30-6) is a critical building block frequently utilized in the synthesis of quinazoline-based kinase inhibitors and other pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center .

2-Amino-4,5-diethoxybenzonitrile (CAS: 696649-30-6) is a critical building block frequently utilized in the synthesis of quinazoline-based kinase inhibitors and other pharmaceutically active scaffolds[1]. Due to the presence of an electron-donating aniline group, a highly polar nitrile, and dual ethoxy ethers, researchers often encounter unique chromatographic challenges.

This technical guide is designed by our Senior Application Scientists to help you troubleshoot severe peak tailing, irreversible adsorption, and co-elution issues during silica gel purification.

To ensure high recovery and purity, every step of your chromatography must include a built-in validation mechanism. Follow this optimized protocol for the purification of 2-Amino-4,5-diethoxybenzonitrile.

Step 1: Stationary Phase Preparation

  • Action: Slurry pack 230–400 mesh silica gel using the initial mobile phase (Hexane/Ethyl Acetate 8:2 containing 1% Triethylamine).

  • Causality: Dry packing often leads to trapped air pockets, which distort the solvent front. Slurry packing ensures a homogenous stationary phase bed.

  • Self-Validation Check: Open the stopcock and allow the solvent to drain. The solvent line must descend perfectly horizontally. Any unevenness indicates channeling, requiring the column to be repacked before loading the sample.

Step 2: Sample Loading (Dry Loading Technique)

  • Action: Dissolve the crude 2-Amino-4,5-diethoxybenzonitrile in a minimal volume of Dichloromethane (DCM). Add a mass of silica gel equal to 2–3 times the crude mass. Evaporate the DCM completely under reduced pressure until a free-flowing powder is obtained. Carefully pour this powder evenly onto the top of the packed column bed.

  • Causality: The compound has moderate polarity and may not dissolve well in the starting Hexane/EtOAc mixture. Liquid loading with DCM would disrupt the column equilibrium. Dry loading ensures the sample is introduced in an infinitely narrow band.

  • Self-Validation Check: The loaded silica band should be perfectly flat and <5 mm thick. A narrow loading band guarantees a high theoretical plate count and prevents premature peak broadening.

Step 3: Gradient Elution

  • Action: Begin elution with 8:2 Hexane/EtOAc + 1% Triethylamine (TEA). Gradually increase the EtOAc concentration to 6:4 based on TLC monitoring.

  • Causality: Gradient elution allows non-polar impurities (e.g., unreacted starting materials) to elute first, while the increasing polarity smoothly desorbs the target compound without causing it to streak.

  • Self-Validation Check: Spot fractions on a TLC plate alongside the crude mixture. The target compound should elute symmetrically as a tight, round spot without tailing. If tailing occurs, the TEA modifier concentration is insufficient.

Step 4: Fraction Consolidation

  • Action: Pool fractions containing the pure target compound (

    
    ). Remove the solvent under reduced pressure at 
    
    
    
    .
  • Causality: Elevated temperatures during concentration can induce oxidation of the electron-rich aniline ring.

  • Self-Validation Check: Perform a final LC-MS or

    
    -NMR on an aliquot of the pooled fractions before bulk solvent evaporation to confirm the absence of co-eluting structural analogs.
    

II. Quantitative Data: Mobile Phase Optimization

Selecting the correct solvent system is critical. The table below summarizes the empirical performance of various mobile phases for 2-Amino-4,5-diethoxybenzonitrile.

Solvent SystemAdditiveTarget

Selectivity & Resolution Causality
Hexane / EtOAc (7:3)None0.15 - 0.20Poor: Severe tailing observed. The basic amine interacts heavily with free silanols.
Hexane / EtOAc (7:3)1% TEA0.25 - 0.30Optimal: Sharp peaks. TEA competitively masks acidic silanols, ensuring linear partitioning.
DCM / MeOH (98:2)None0.35 - 0.40Good: Excellent alternative for resolving structurally similar ether analogs via dipole interactions.
DCM / MeOH (95:5)None> 0.60Poor: Mobile phase is too polar; the target compound co-elutes with baseline impurities.

III. Troubleshooting Logic & Workflow

ChromatographyTroubleshooting Start Crude 2-Amino-4,5-diethoxybenzonitrile TLC Perform TLC (Hexane:EtOAc) Start->TLC CheckTailing Is the amine spot tailing? TLC->CheckTailing AddTEA Add 1% Et3N to Mobile Phase CheckTailing->AddTEA Yes CheckRf Is Rf between 0.2 - 0.3? CheckTailing->CheckRf No AddTEA->CheckRf AdjustPolarity Adjust Hexane/EtOAc Ratio CheckRf->AdjustPolarity No RunColumn Execute Flash Chromatography CheckRf->RunColumn Yes AdjustPolarity->RunColumn Pure Pure Fractions Isolated RunColumn->Pure

Logical workflow for optimizing silica gel chromatography of 2-Amino-4,5-diethoxybenzonitrile.

IV. Frequently Asked Questions (FAQs)

Q1: Why does 2-Amino-4,5-diethoxybenzonitrile streak or tail so heavily on standard silica gel? A1: This is a fundamental surface chemistry issue. The primary amine (


) on the compound acts as a strong Lewis base and hydrogen bond donor/acceptor. Standard silica gel is covered in weakly acidic silanol groups (

,

). The basic amine interacts strongly with these acidic sites, causing a non-linear adsorption isotherm where the front of the analyte peak moves faster than the tail. Adding a basic modifier like Triethylamine (TEA) or ammonia mitigates this[2]. TEA is a stronger base that competitively binds to and "caps" these active silanol sites, allowing the target aniline to partition linearly between the mobile and stationary phases.

Q2: I am observing co-elution with a mono-ethoxy or des-ethoxy synthetic impurity. How can I improve resolution? A2: The structural difference between diethoxy and mono-ethoxy derivatives is purely hydrophobic, meaning standard alkane/ester mixtures (Hexane/EtOAc) might not provide enough selectivity. To fix this, switch to a more polar, hydrogen-bonding solvent system like Dichloromethane/Methanol (98:2). DCM offers distinct dipole-dipole interactions that interact differently with the ether oxygens, often resolving closely related alkoxy-benzonitrile derivatives much more effectively than Hexane/EtOAc systems[1].

Q3: My compound is degrading or turning dark brown while on the column. What is happening? A3: Electron-rich anilines—especially those with ortho or para alkoxy groups—are highly susceptible to air oxidation. The high surface area and slight acidity of silica gel can catalyze this oxidative degradation during purification. To prevent this, minimize the compound's residence time on the column by using positive pressure (flash chromatography rather than gravity). Furthermore, once purified, the compound must be stored sealed in a dry environment at 2-8°C under an inert atmosphere (Nitrogen or Argon) to maintain its integrity[3].

V. References

  • Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - PMC. Available at:[Link]

Sources

Troubleshooting

how to improve the yield of 2-Amino-4,5-diethoxybenzonitrile synthesis

Technical Support Center: Yield Optimization for 2-Amino-4,5-diethoxybenzonitrile Synthesis Welcome to the Technical Support Center. 2-Amino-4,5-diethoxybenzonitrile is a highly valuable synthetic intermediate, most nota...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 2-Amino-4,5-diethoxybenzonitrile Synthesis

Welcome to the Technical Support Center. 2-Amino-4,5-diethoxybenzonitrile is a highly valuable synthetic intermediate, most notably utilized in the development of quinazoline-based kinase inhibitors and ATP-binding cassette transporter modulators[1][2]. Synthesizing this compound with high yield and purity requires strict control over regioselectivity during electrophilic aromatic substitution and absolute chemoselectivity during reduction.

As a Senior Application Scientist, I have structured this guide to move beyond mere recipes. By understanding the thermodynamic and kinetic causality behind each step, you can transform your synthesis into a self-validating system.

Process Overview & Mechanistic Pathway

The optimal synthetic route avoids the instability of direct aniline functionalization by installing the nitrogen moieties sequentially: first via cyanation of an aldehyde, followed by regioselective nitration, and concluding with a chemoselective reduction.

SynthesisWorkflow SM 3,4-Diethoxybenzaldehyde Step1 Cyanation (NH2OH·HCl, SOCl2) SM->Step1 Int1 3,4-Diethoxybenzonitrile Step1->Int1 Step2 Nitration (HNO3 / H2SO4, 0-5°C) Int1->Step2 Int2 2-Nitro-4,5-diethoxybenzonitrile Step2->Int2 Step3 Reduction (Na2S2O4 or Fe/AcOH) Int2->Step3 Product 2-Amino-4,5-diethoxybenzonitrile Step3->Product

Synthetic workflow for 2-Amino-4,5-diethoxybenzonitrile highlighting critical reaction nodes.

Standard Validated Protocols

Every robust protocol must be a self-validating system. The following methodologies integrate analytical checkpoints directly into the workflow to ensure causality between your experimental execution and the desired outcome.

Protocol A: Regioselective Nitration to 2-Nitro-4,5-diethoxybenzonitrile

Causality: The diethoxy groups strongly activate the benzene ring via resonance (ortho/para directing). The cyano group is meta-directing and deactivating. These synergistic directing effects strongly favor electrophilic aromatic nitration at the 2-position. However, because the ring is highly electron-rich, it is extremely prone to over-nitration if thermal kinetics are not strictly suppressed.

Step-by-Step Methodology:

  • Charge a dry, 500 mL 3-neck round-bottom flask with 3,4-diethoxybenzonitrile (10.0 g, 52.3 mmol) and concentrated H₂SO₄ (50 mL).

  • Cool the solution to 0 °C using an ice-salt bath. Crucial: Ensure the internal temperature stabilizes completely before proceeding.

  • Prepare a nitrating mixture of conc. HNO₃ (3.5 mL, 1.05 eq) and conc. H₂SO₄ (10 mL). Add this mixture dropwise via an addition funnel over 30 minutes, maintaining the internal temperature strictly between 0 °C and 5 °C.

  • Stir the reaction at 0 °C for exactly 1 hour.

  • Quench by pouring the mixture slowly onto 400 g of vigorously stirred crushed ice to precipitate the product.

  • Filter the resulting yellow precipitate, wash extensively with cold distilled water until the filtrate is pH neutral, and dry under vacuum.

Validation Checkpoint: Yield should be >85%. IR spectroscopy must confirm the retention of the sharp C≡N stretch (~2220 cm⁻¹) and the appearance of strong asymmetric and symmetric NO₂ stretches (~1520 cm⁻¹ and 1350 cm⁻¹).

Protocol B: Chemoselective Reduction to 2-Amino-4,5-diethoxybenzonitrile

Causality: The reduction must exclusively target the nitro group without reducing the highly electrophilic nitrile. Utilizing sodium dithionite (Na₂S₂O₄) provides the exact single-electron transfer kinetics required to cleanly reduce the nitro group while sparing the cyano moiety[3].

Step-by-Step Methodology:

  • Suspend 2-nitro-4,5-diethoxybenzonitrile (6.0 g, 25.4 mmol) in distilled water (200 mL) and heat the suspension to 90 °C[3].

  • Add sodium dithionite (Na₂S₂O₄) in small portions to the hot mixture. Continue addition until the suspension completely dissolves into a clear solution[3].

  • Filter the hot solution immediately through a pre-warmed fritted funnel to remove any insoluble inorganic impurities.

  • Cool the filtrate slowly to room temperature to induce crystallization[3].

  • Collect the solid by vacuum filtration, wash with ice-cold water, and recrystallize from acetonitrile to afford pure crystals[3].

Validation Checkpoint: Yield should be >90%. ¹H NMR (DMSO-d₆) must show a broad singlet at ~4.3 ppm integrating for 2H (the newly formed NH₂ protons) and the disappearance of the downfield nitro-adjacent aromatic proton[3].

Troubleshooting Guides & FAQs

Q: Why is my yield dropping significantly during the nitration step, and why am I seeing multiple spots on TLC? A: This is a kinetic control failure. The diethoxy-substituted ring is highly electron-rich. If the internal temperature exceeds 5 °C during the addition of the nitrating agent, the activation energy for secondary nitration (forming dinitro byproducts) or nitrile hydrolysis (forming 3,4-diethoxybenzamide) is breached. Actionable Fix: Calibrate your internal temperature probe. Use a dry ice-ethylene glycol bath if an ice-salt bath is insufficient for your scale. Ensure the HNO₃ is strictly limited to 1.05 equivalents.

Q: During the reduction step, my nitrile group is being partially reduced to a primary amine. How do I prevent this? A: You are likely using a catalytic hydrogenation method (e.g., Pd/C with H₂) or a strong hydride donor (e.g., LiAlH₄) that lacks chemoselectivity. While Pd/C can be poisoned or tuned, it frequently leads to over-reduction of the cyano group to a benzylamine derivative. Actionable Fix: Switch to a chemoselective reducing agent. Sodium dithionite (Na₂S₂O₄) in hot water[3] or the Béchamp reduction (Iron powder in aqueous acetic acid)[4] are field-proven to reduce the nitro group quantitatively while leaving the nitrile completely intact.

Q: My final 2-amino-4,5-diethoxybenzonitrile is dark brown instead of a pale crystalline solid. What causes this discoloration and how can I purify it? A: The newly formed aniline derivative is highly susceptible to air oxidation, forming highly conjugated, colored quinone-imine impurities. If using the Iron/AcOH method, trace iron(III) complexes can also cause severe darkening. Actionable Fix: Degas your solvents with nitrogen prior to the reduction step. If using iron, ensure the crude product is passed through a short pad of Celite and washed with a mild EDTA solution during workup to chelate residual iron. Recrystallize the final product from hot acetonitrile to obtain pure, pale crystals[3].

Quantitative Data: Reduction Reagent Comparison

To assist in experimental design, the following table summarizes the performance of various reducing agents for the nitro-to-amine conversion in the presence of a sensitive nitrile group.

Reducing AgentChemoselectivity (Nitro vs. Nitrile)Typical YieldMajor Byproducts / IssuesRecommendation
Sodium Dithionite (Na₂S₂O₄) Excellent 90 - 97% Minimal; requires hot water filtration[3].Highly Recommended
Iron / Acetic Acid (Béchamp) Excellent 80 - 85% Iron salt trapping; requires Celite filtration[4].Recommended
Palladium on Carbon (Pd/C, H₂)Poor to Moderate40 - 60%Benzylamine derivatives (nitrile reduction).Avoid
Lithium Aluminum Hydride (LiAlH₄)Very Poor< 10%Complete reduction of nitrile to amine.Avoid
Tin(II) Chloride (SnCl₂)Good70 - 75%Heavy metal toxicity; difficult emulsion workups.Use as Last Resort

References

  • PrepChem. (n.d.). Synthesis of 2-amino-4,5-dimethoxybenzonitrile. Retrieved from[Link]

  • National Institutes of Health (NIH) / PMC. (n.d.). Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. Retrieved from[Link]

  • Google Patents. (2009). US7495103B2 - Modulators of ATP-binding cassette transporters.

Sources

Optimization

Technical Support Center: 2-Amino-4,5-diethoxybenzonitrile Synthesis

Welcome to the dedicated technical support center for the synthesis and handling of 2-Amino-4,5-diethoxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support center for the synthesis and handling of 2-Amino-4,5-diethoxybenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile intermediate. Here, we address common challenges and frequently asked questions encountered during its synthesis, drawing upon established chemical principles and field-proven troubleshooting strategies. Our goal is to empower you with the knowledge to optimize your reaction outcomes and confidently address any experimental hurdles.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • Reaction & Yield Issues

      • My Sandmeyer reaction for the cyanation of 4,5-diethoxyaniline is giving a very low yield. What are the likely causes and how can I improve it?

      • I am observing a significant amount of a phenolic side product instead of the desired nitrile. What is happening and how can I prevent this?

      • My reaction mixture turns dark brown or black upon addition of the copper cyanide. Is this normal, and what does it indicate?

    • Product Purity & Stability

      • My final product appears to be degrading upon storage or during workup. What is the likely degradation pathway and how can I mitigate it?

      • I am seeing an unexpected peak in my NMR that corresponds to an amide or carboxylic acid. Where is this coming from?

    • Starting Material & Reagent Considerations

      • How critical is the purity of the starting 4,5-diethoxyaniline?

      • Are there alternatives to using copper(I) cyanide in the Sandmeyer reaction?

  • Troubleshooting Workflows & Experimental Protocols

    • Troubleshooting Low Yield in the Sandmeyer Cyanation

    • Protocol for Diazotization of 4,5-Diethoxyaniline

    • Protocol for Sandmeyer Cyanation

  • References

Frequently Asked Questions (FAQs)

Reaction & Yield Issues

Q1: My Sandmeyer reaction for the cyanation of 4,5-diethoxyaniline is giving a very low yield. What are the likely causes and how can I improve it?

A low yield in the Sandmeyer cyanation of 4,5-diethoxyaniline can stem from several factors, primarily related to the stability of the diazonium salt intermediate and the efficacy of the copper-catalyzed nitrile addition.

  • Incomplete Diazotization: The conversion of the aniline to the diazonium salt is a critical first step.[1][2][3][4] If this reaction is incomplete, unreacted aniline will remain in the reaction mixture and will not be converted to the desired product.

    • Troubleshooting:

      • Temperature Control: Ensure the diazotization is carried out at a low temperature, typically 0-5 °C, to prevent the premature decomposition of the unstable diazonium salt.[2][3]

      • Stoichiometry of Nitrite: A slight excess of sodium nitrite is often necessary to ensure complete diazotization. You can test for the presence of excess nitrous acid using starch-iodide paper.[2]

      • Acid Concentration: Sufficiently strong acidic conditions are required for the formation of nitrous acid from sodium nitrite.[1]

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose, leading to a variety of side products, most commonly phenols.[5] The electron-donating ethoxy groups on your substrate can further destabilize the diazonium salt.

    • Troubleshooting:

      • Immediate Use: Use the freshly prepared diazonium salt solution immediately in the subsequent Sandmeyer reaction. Do not store it.

      • Maintain Low Temperature: Keep the diazonium salt solution cold throughout the process until it is added to the copper cyanide solution.

  • Inefficient Cyanation: The displacement of the diazonium group with cyanide is catalyzed by copper(I) cyanide.[5][6]

    • Troubleshooting:

      • Freshly Prepared Copper(I) Cyanide: The quality of the copper(I) cyanide is crucial. It is often recommended to use freshly prepared or high-purity commercial CuCN.

      • Reaction Temperature: The Sandmeyer cyanation step often requires heating to drive the reaction to completion.[2] A typical temperature range is 60-70 °C. However, this should be optimized for your specific substrate.

Q2: I am observing a significant amount of a phenolic side product instead of the desired nitrile. What is happening and how can I prevent this?

The formation of a phenolic side product, in this case, 4,5-diethoxyphenol, is a classic side reaction in Sandmeyer chemistry and is due to the reaction of the diazonium salt with water.[5]

  • Causality: The diazonium group is an excellent leaving group (N₂ gas), and in the presence of water, it can be displaced by a hydroxyl group, especially at elevated temperatures. This is essentially a competing hydrolysis reaction.

  • Prevention:

    • Strict Temperature Control: As mentioned previously, maintaining a low temperature (0-5 °C) during the diazotization and before the addition to the copper cyanide solution is critical to minimize the decomposition of the diazonium salt to the phenol.

    • Minimize Water Content: While the diazotization is typically carried out in an aqueous medium, ensure that the subsequent Sandmeyer reaction is not excessively dilute.

    • Controlled Warming: When heating the Sandmeyer reaction, do so gradually and monitor the reaction progress to find the optimal temperature that promotes cyanation without excessive phenol formation.

dot

Phenol_Formation A 4,5-Diethoxybenzenediazonium Salt B 2-Amino-4,5-diethoxybenzonitrile (Desired Product) A->B  Sandmeyer Reaction C 4,5-Diethoxyphenol (Side Product) A->C  Decomposition/Hydrolysis H2O H₂O CuCN CuCN

Caption: Competing pathways for the diazonium salt.

Q3: My reaction mixture turns dark brown or black upon addition of the copper cyanide. Is this normal, and what does it indicate?

A color change to a dark brown or black is not uncommon in Sandmeyer reactions and can be attributed to the formation of copper-containing coordination complexes and potentially some decomposition products. While a color change is expected, a very rapid formation of a black precipitate could indicate issues.

  • Expected Behavior: The formation of a yellow to brown oily precipitate, which is likely a diazonium-copper complex, is often observed upon mixing the diazonium salt solution with the copper cyanide solution.[1] Subsequent heating promotes the decomposition of this complex to the desired nitrile.

  • Potential Issues:

    • Excessive Decomposition: A rapid darkening to black could indicate rapid, uncontrolled decomposition of the diazonium salt, potentially leading to the formation of tarry byproducts instead of the desired product. This can be caused by adding the diazonium salt too quickly or at too high a temperature.

    • Copper(II) Impurities: The presence of copper(II) ions can sometimes lead to different colored complexes and may not be as effective in catalyzing the desired reaction.

  • Recommendations:

    • Controlled Addition: Add the cold diazonium salt solution slowly to the copper cyanide solution with vigorous stirring to ensure good mixing and heat dissipation.

    • Monitor Temperature: Carefully control the temperature during the addition and the subsequent heating phase.

Product Purity & Stability

Q4: My final product appears to be degrading upon storage or during workup. What is the likely degradation pathway and how can I mitigate it?

The primary degradation pathway for 2-Amino-4,5-diethoxybenzonitrile is likely hydrolysis of the nitrile group.

  • Hydrolysis of the Nitrile: The cyano group can be hydrolyzed under either acidic or basic conditions to first form an amide (2-Amino-4,5-diethoxybenzamide) and then a carboxylic acid (2-Amino-4,5-diethoxybenzoic acid).[7][8][9]

    • Acid-Catalyzed Hydrolysis: Strong acidic conditions during workup can promote hydrolysis.[8]

    • Base-Catalyzed Hydrolysis: Similarly, strong basic conditions can also lead to hydrolysis.[7][10]

  • Mitigation Strategies:

    • Neutral Workup: During the workup procedure, aim to neutralize the reaction mixture carefully and avoid prolonged exposure to strong acids or bases.

    • Anhydrous Storage: Store the purified product in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.

    • Purity: Ensure the product is thoroughly dried and free of any residual acid or base before storage.

dot

Hydrolysis_Pathway A 2-Amino-4,5-diethoxybenzonitrile B 2-Amino-4,5-diethoxybenzamide A->B  Hydrolysis (H⁺ or OH⁻) C 2-Amino-4,5-diethoxybenzoic Acid B->C  Further Hydrolysis

Caption: Hydrolysis degradation pathway.

Q5: I am seeing an unexpected peak in my NMR that corresponds to an amide or carboxylic acid. Where is this coming from?

As discussed in the previous question, the presence of an amide (2-Amino-4,5-diethoxybenzamide) or a carboxylic acid (2-Amino-4,5-diethoxybenzoic acid) is a clear indication of nitrile hydrolysis.[7][9] This can occur during the reaction, workup, or even during analysis if the NMR solvent is not anhydrous.

  • Troubleshooting:

    • Review Workup Conditions: Check the pH of your aqueous washes. If you used a strong acid or base wash, this is the likely source of the hydrolysis. Consider using milder conditions, such as saturated sodium bicarbonate for neutralization.

    • Check Reaction Conditions: If the Sandmeyer reaction was performed under strongly acidic conditions and at a high temperature for a prolonged period, some hydrolysis may have occurred in situ.

    • Use Anhydrous Solvents for Analysis: Ensure that the solvents used for purification (e.g., column chromatography) and analysis (e.g., NMR) are dry.

Starting Material & Reagent Considerations

Q6: How critical is the purity of the starting 4,5-diethoxyaniline?

The purity of the starting aniline is very high. Impurities in the 4,5-diethoxyaniline can lead to the formation of corresponding side products that may be difficult to separate from the desired 2-Amino-4,5-diethoxybenzonitrile.

  • Potential Impurities and Their Consequences:

    • Isomeric Anilines: If other isomers are present (e.g., 3,4-diethoxyaniline), they will also undergo the Sandmeyer reaction, leading to a mixture of isomeric benzonitriles.

    • Starting Materials from Aniline Synthesis: Residual reagents or byproducts from the synthesis of 4,5-diethoxyaniline can interfere with the diazotization reaction.

    • Oxidation Products: Anilines can be susceptible to air oxidation, leading to colored impurities that can carry through the reaction sequence.

  • Recommendation: It is highly recommended to use high-purity 4,5-diethoxyaniline. If the purity is questionable, consider recrystallization or distillation before use.

Q7: Are there alternatives to using copper(I) cyanide in the Sandmeyer reaction?

While the classical Sandmeyer reaction uses stoichiometric amounts of copper(I) cyanide, modern variations and alternative methods exist.

  • Catalytic Copper: Some procedures utilize catalytic amounts of a copper salt in the presence of an excess of another cyanide source, such as sodium or potassium cyanide.[1]

  • Copper-Free Methods: There has been progress in developing copper-free Sandmeyer-type cyanations. For example, using tert-butyl isocyanide as the cyanide source has been reported.[11]

  • Palladium-Catalyzed Cyanation: For some substrates, palladium-catalyzed cyanation of aryl diazonium salts can be an effective alternative.[12]

The choice of method will depend on the specific substrate, desired reaction conditions (e.g., tolerance to copper), and scale of the reaction. For 2-Amino-4,5-diethoxybenzonitrile, the classical Sandmeyer reaction with copper(I) cyanide remains a robust and widely used method.

Troubleshooting Workflows & Experimental Protocols

Troubleshooting Low Yield in the Sandmeyer Cyanation

dot

Caption: Troubleshooting workflow for low yield.

Protocol for Diazotization of 4,5-Diethoxyaniline
  • 1. Preparation: In a flask equipped with a magnetic stirrer, dissolve 4,5-diethoxyaniline in a suitable aqueous acid (e.g., HCl or H₂SO₄). Cool the solution to 0-5 °C in an ice-salt bath.

  • 2. Nitrite Addition: Dissolve sodium nitrite in a minimal amount of cold water. Add this solution dropwise to the cold aniline solution, ensuring the temperature does not rise above 5 °C.

  • 3. Monitoring: After the addition is complete, stir the reaction mixture for an additional 15-20 minutes at 0-5 °C. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

  • 4. Immediate Use: The resulting cold diazonium salt solution should be used immediately in the next step.

Protocol for Sandmeyer Cyanation
  • 1. Copper(I) Cyanide Preparation: In a separate flask, prepare a solution or suspension of copper(I) cyanide in an appropriate solvent (often water or an aqueous solution of sodium or potassium cyanide).

  • 2. Addition of Diazonium Salt: Slowly add the cold diazonium salt solution prepared above to the copper(I) cyanide mixture with vigorous stirring.

  • 3. Reaction: After the addition is complete, slowly warm the reaction mixture to the desired temperature (e.g., 60-70 °C). Nitrogen gas evolution should be observed. Maintain this temperature until the gas evolution ceases.

  • 4. Workup: Cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • 5. Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

References

  • Hydrolysis of Benzonitrile to Benzoic Acid. (n.d.). Retrieved from Scribd. [Link]

  • Pearson. (n.d.). Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Retrieved from Pearson+. [Link]

  • Satchell, R. S. (1979). The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2, (5), 546-550. [Link]

  • Allen. (n.d.). Hydrolysis of benzonitrile gives. Retrieved from Allen.in. [Link]

  • Wang, Y., et al. (2007). Substituent Effects on the Hydrolysis of p-Substituted Benzonitriles in Sulfuric Acid Solutions at (25.0± 0.1) C. Zeitschrift für Naturforschung A, 62(9-10), 523-529. [Link]

  • Synthetic Organic Chemistry. (2022, August 14). Preparation of Benzonitriles, Part 2: From Anilines [Video]. YouTube. [Link]

  • Tofte, J. C., et al. (2015). Deaminative Cyanation of Anilines by Oxylanion Radical Transfer. Organic Letters, 17(21), 5147-5149. [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. [Link]

  • OrganicChemGuide. (n.d.). 21.03 Sandmeyer Reaction. [Link]

  • Shastry, S. (n.d.). Copper-Mediated Cyanation. In Name Reactions in Organic Synthesis. [Link]

  • ACS Publications. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au. [Link]

  • Kim, J., et al. (2019). Cyanation of Anilines to Aryl Nitriles Using tert-Butyl Isocyanide: A Simple and Copper-free Procedure. Bulletin of the Korean Chemical Society, 40(9), 939-942. [Link]

  • The Organic Chemistry Tutor. (2016, December 30). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling [Video]. YouTube. [Link]

  • Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Cyclization of 2-Amino-4,5-diethoxybenzonitrile

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering stalled reactions, low yields, or unexpected byproducts during the cyclizatio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering stalled reactions, low yields, or unexpected byproducts during the cyclization of 2-amino-4,5-diethoxybenzonitrile to 4-amino-6,7-diethoxyquinazoline—a critical intermediate in the synthesis of kinase inhibitors.

Mechanistic Root Cause Analysis: Why Does This Cyclization Fail?

To troubleshoot effectively, we must first understand the unique electronic environment of 2-amino-4,5-diethoxybenzonitrile .

The failure of this substrate to cyclize under standard conditions (e.g., neat formamide at 150 °C) is rarely a technique issue; it is an electronic one. The ethoxy group at the 4-position is situated para to the nitrile group. Through strong resonance (+M effect), this oxygen atom donates electron density directly into the aromatic ring and the nitrile carbon.

The Causality of Failure:

  • Deactivation of the Electrophile: The increased electron density severely reduces the electrophilicity of the nitrile carbon.

  • Kinetic Barrier: During cyclization, an intermediate amidine/formamidine nitrogen must perform an intramolecular nucleophilic attack on this nitrile. The deactivated nitrile creates a high kinetic barrier, stalling the reaction[1].

  • Hydrolysis Vulnerability: Because the cyclization is slow, the nitrile is left exposed to adventitious water at high temperatures, leading to hydrolysis. The nitrile converts to an amide, which subsequently cyclizes to form the undesired 6,7-diethoxyquinazolin-4(3H)-one byproduct[1].

To overcome this, modern protocols abandon neat formamide in favor of highly reactive C1 synthons like N,N-Dimethylformamide dimethyl acetal (DMF-DMA) , followed by acid-catalyzed ring closure[1].

Pathway SM 2-Amino-4,5-diethoxybenzonitrile (Deactivated Nitrile) Int Formamidine Intermediate [M+H]+ 262 SM->Int Step 1: DMF-DMA 70 °C, 15 min DMFDMA DMF-DMA (C1 Synthon) DMFDMA->Int Target 4-Amino-6,7-diethoxyquinazoline [M+H]+ 234 Int->Target Step 2: Cyclization 120 °C, 30 min Byprod Quinazolin-4(3H)-one [M+H]+ 235 Int->Byprod Adventitious H2O (Hydrolysis) Amine NH4OAc / AcOH (Amine & Acid Catalyst) Amine->Target

Reaction pathway for the DMF-DMA mediated cyclization of 2-amino-4,5-diethoxybenzonitrile.

Comparative Data: Evaluating Cyclization Methodologies

To minimize side reactions, selecting the correct methodology is paramount. The table below summarizes the quantitative data across different cyclization strategies for electron-rich o-aminobenzonitriles[2],[3].

Table 1: Quantitative Comparison of Cyclization Methodologies

MethodologyReagents & ConditionsTimeTypical YieldPrimary Impurity / Failure Mode
Classic Niementowski Formamide (neat), 160–200 °C12–24 h30–45%Quinazolin-4(3H)-one (Hydrolysis)
Formamidine Acetate Formamidine acetate, 2-Methoxyethanol, 125 °C6–12 h50–65%Unreacted Starting Material
DMF-DMA (Two-Step) 1. DMF-DMA, 70 °C 2. NH₄OAc/AcOH, 120 °C2–3 h80–92%Stalled Formamidine Intermediate

Troubleshooting FAQs

Q1: I am using the classic neat formamide method at 180 °C, but LC-MS shows a massive peak at [M+H]+ 235 instead of my target mass of 234. What is happening? A1: You are observing the hydrolysis of your starting material. At 180 °C, formamide partially thermally degrades, liberating trace amounts of water and ammonia. Because your diethoxy-substituted nitrile is electronically deactivated and slow to cyclize, the adventitious water hydrolyzes the nitrile to an amide. This amide then cyclizes to form 6,7-diethoxyquinazolin-4(3H)-one (Exact Mass: 234.09, [M+H]+ 235)[2]. Solution: Abandon the high-temperature formamide method. Switch to strictly anhydrous conditions using the DMF-DMA protocol outlined below.

Q2: My reaction stalls at the intermediate stage when using DMF-DMA. LC-MS shows complete consumption of starting material, but a dominant peak at [M+H]+ 262 remains. How do I force the cyclization? A2: The peak at 262 corresponds to the stalled N'-(2-cyano-4,5-diethoxyphenyl)-N,N-dimethylformamidine intermediate. The subsequent ring closure requires the displacement of dimethylamine and a nucleophilic attack on the nitrile. Because the nitrile is electron-rich, this step requires electrophilic activation[1]. Solution: You must introduce a Brønsted acid. Adding 1.5–2.0 equivalents of glacial acetic acid alongside your ammonia source (e.g., ammonium acetate) will protonate the nitrile, drastically lowering the activation energy required for the Dimroth-type rearrangement and forcing the cyclization to completion[4].

Q3: Can I perform the DMF-DMA cyclization as a true one-pot, single-step reaction? A3: It is highly discouraged for this specific substrate. If you mix the starting material, DMF-DMA, and the amine/acid together simultaneously, the acid will prematurely protonate the DMF-DMA, degrading the C1 synthon before it can react with your aniline group. Solution: Always utilize a "two-step, one-pot" sequence. Allow the formamidine intermediate to form completely (Step 1) before adding the acid and amine source (Step 2)[1].

Troubleshooting Start Cyclization Failure LCMS LC-MS / TLC Analysis Start->LCMS Unreacted Unreacted SM ([M+H]+ 207) LCMS->Unreacted Stalled Stalled Intermediate ([M+H]+ 262) LCMS->Stalled Hydrolyzed Hydrolysis Byproduct ([M+H]+ 235) LCMS->Hydrolyzed Sol1 Increase Electrophilicity (Switch to DMF-DMA) Unreacted->Sol1 Sol2 Force Ring Closure (Add Glacial AcOH) Stalled->Sol2 Sol3 Exclude Moisture (Use Anhydrous Solvents) Hydrolyzed->Sol3

Troubleshooting decision tree for identifying and resolving cyclization failures.

Self-Validating Experimental Protocol

This protocol utilizes microwave irradiation and built-in LC-MS validation checkpoints to ensure the electronic barriers of the diethoxy substitution are overcome without risking hydrolysis[1].

Protocol: Microwave-Assisted Two-Step Synthesis via DMF-DMA

Phase 1: Intermediate Formation

  • In an oven-dried, 10 mL microwave-safe vial, dissolve 2-amino-4,5-diethoxybenzonitrile (1.0 mmol, 206 mg) in anhydrous DMF (3.0 mL).

  • Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 mmol, 200 µL).

  • Purge the vial with dry nitrogen, seal with a crimp cap, and subject to microwave irradiation at 70 °C for 15 minutes.

  • Validation Checkpoint 1: Pull a 5 µL aliquot and analyze via LC-MS.

    • Pass Criteria: Complete disappearance of the starting material ([M+H]+ 207) and appearance of the formamidine intermediate ([M+H]+ 262).

    • Fail Criteria: If SM remains, add an additional 0.5 mmol DMF-DMA and irradiate for 5 more minutes. Do not proceed to Phase 2 until conversion is >95%.

Phase 2: Acid-Catalyzed Cyclization 5. Uncap the vial and add ammonium acetate (3.0 mmol, 231 mg) as the ammonia source. 6. Add glacial acetic acid (2.0 mL) to serve as the Brønsted acid catalyst. 7. Reseal the vial and subject to microwave irradiation at 120 °C for 30 minutes. 8. Validation Checkpoint 2: Analyze via LC-MS.

  • Pass Criteria: Complete consumption of the intermediate ([M+H]+ 262) and appearance of the target 4-amino-6,7-diethoxyquinazoline ([M+H]+ 234).

  • Work-up: Cool the reaction mixture to room temperature. Pour slowly into 15 mL of ice-cold water.

  • Adjust the pH to ~9.0 using 10% aqueous NaOH. The target compound will precipitate as a solid.

  • Collect the solid via vacuum filtration, wash with cold water (2 x 5 mL), and dry under high vacuum overnight.

References

  • Taylor & Francis (Journal of Enzyme Inhibition and Medicinal Chemistry): Novel 4-arylaminoquinazolines bearing N,N-diethyl(aminoethyl)amino moiety with antitumour activity as EGFRwt-TK inhibitor. URL:[Link]

Sources

Optimization

solvent effects on the reactivity of 2-Amino-4,5-diethoxybenzonitrile

Welcome to the Technical Support Center for Anthranilonitrile Derivatives. As a Senior Application Scientist, I have designed this guide to help you navigate the complex solvent-reactivity relationships of 2-Amino-4,5-di...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Anthranilonitrile Derivatives. As a Senior Application Scientist, I have designed this guide to help you navigate the complex solvent-reactivity relationships of 2-Amino-4,5-diethoxybenzonitrile .

This compound is a highly valuable building block for synthesizing biologically active quinazolines, quinazolinones, and o-aminobenzophenones. However, the strongly electron-donating nature of the 4,5-diethoxy substituents fundamentally alters its reactivity profile compared to unsubstituted anthranilonitriles. Below, you will find field-proven insights, troubleshooting guides, and self-validating protocols to optimize your synthetic workflows.

Part 1: FAQs – Fundamental Solvent-Reactivity Relationships

Q1: How do the 4,5-diethoxy groups affect the solvent compatibility of this molecule? A: The two ethoxy groups donate electron density into the aromatic ring via resonance. This significantly increases the nucleophilicity of the 2-amino group, making it highly reactive toward electrophiles. However, it simultaneously increases the electron density on the adjacent nitrile carbon, reducing its electrophilicity. Therefore, to achieve successful intramolecular cyclization, you must select solvents capable of electrophilically activating the nitrile group (e.g., via hydrogen bonding in protic solvents) rather than relying solely on thermal activation[1].

Q2: Why do polar aprotic solvents often fail in CO₂ fixation reactions with this substrate? A: While polar aprotic solvents like DMF or DMSO are excellent for dissolving 2-Amino-4,5-diethoxybenzonitrile, they fail to activate the reagents. In CO₂ fixation, the solvent must facilitate the formation of a carbamate intermediate. Protic solvents like water act as co-catalysts by reacting with CO₂ to form carbonic acid (H₂CO₃), which attacks the electron-rich amino group much faster than gaseous CO₂[2].

Part 2: Troubleshooting Guide for Specific Workflows

Issue 1: Low Yield in CO₂ Fixation to Quinazoline-2,4-diones
  • Symptom: High recovery of starting material and yields below 40%.

  • Root Cause: Utilizing organic solvents (toluene, DMF, acetonitrile) that lack hydrogen-bonding capabilities. Without H-bonding, the transition state for the intramolecular nucleophilic attack on the nitrile group is not stabilized.

  • Solution: Switch to a purely aqueous system using an alcohol amine catalyst (e.g., Diethanolamine - DEA). Water plays a bi-functional role as both solvent and co-catalyst, activating the N-H bonds and facilitating carbamate formation[1].

G A 2-Amino-4,5-diethoxybenzonitrile + CO2 + H2O B Carbonic Acid Formation (Water as Co-catalyst) A->B C Carbamate Intermediate (N-H Activation) B->C D Intramolecular Cyclization (Nitrile Attack) C->D E 6,7-Diethoxyquinazoline- 2,4(1H,3H)-dione D->E

Fig 1: Aqueous CO2 cyclization pathway of 2-Amino-4,5-diethoxybenzonitrile.

Quantitative Solvent Comparison for CO₂ Cyclization:

Solvent Dielectric Constant (ε) CO₂ Solubility Yield (%) Mechanistic Observation
Water 80.1 High (as H₂CO₃) 94% H-bonding activates nitrile; forms reactive carbonic acid.
Toluene 2.4 Low 57% No H-bonding; relies purely on thermal activation.
DMF 36.7 Moderate 45% Good substrate solubility, but poor CO₂ activation.
Acetonitrile 37.5 Moderate 27% Weak interactions; fails to stabilize the transition state.

| Ethanol | 24.5 | Low | 10% | Low CO₂ solubility limits the reaction rate. |

Issue 2: Excessive Byproducts in Palladium-Catalyzed Arylsulfinate Additions
  • Symptom: Formation of homocoupled aryls or unreacted nitrile when synthesizing o-aminobenzophenones.

  • Root Cause: Solvent coordination competing with the substrate. Because the diethoxy groups make the nitrile less electrophilic, strongly coordinating solvents (like DMF or dioxane) will outcompete the nitrile for palladium coordination sites, stalling the catalytic cycle.

  • Solution: Utilize anhydrous Tetrahydrofuran (THF) under a strict N₂ atmosphere. THF provides the optimal balance of substrate solubility without poisoning the palladium catalyst[3].

Issue 3: Incomplete Friedländer Condensation with Ketones
  • Symptom: Reaction stalls at the intermediate Schiff base stage; failure to yield tacrine analogues.

  • Root Cause: Solvent dilution reduces the collision frequency required for the final cyclodehydration step.

  • Solution: Employ solvent-free conditions or use a non-polar solvent like toluene at reflux. Solvent-free conditions with a Lewis acid (e.g., InCl₃) at 120 °C maximize the concentration of the reactive species, driving the rate-limiting cyclization step[4].

Part 3: Standardized Experimental Protocols

Protocol A: Green Aqueous Synthesis of 6,7-Diethoxyquinazoline-2,4(1H,3H)-dione
  • Self-Validating Mechanism: The starting material is partially soluble in the aqueous amine mixture, but the resulting quinazolinedione product is highly insoluble in water. The continuous precipitation of the product drives the equilibrium forward via Le Chatelier's principle and provides visual confirmation of reaction progress.

Step-by-Step Methodology:

  • Reactor Preparation: Into a 25 mL stainless-steel autoclave equipped with a magnetic stirrer, charge 2-Amino-4,5-diethoxybenzonitrile (5.0 mmol) and diethanolamine (DEA, 3.0 mmol) as the catalyst.

  • Solvent Addition: Add 3.0 mL of deionized water. Causality: Limiting the water volume ensures a high concentration of the DEA catalyst and maximizes the localized concentration of in-situ generated carbonic acid.

  • Pressurization: Seal the autoclave. Purge the vessel with CO₂ gas three times to entirely displace atmospheric air, preventing oxidative side reactions. Pressurize the reactor with CO₂ to exactly 1.0 MPa.

  • Thermal Activation: Heat the reactor to 100 °C and stir at 800 rpm for 12 hours. Causality: 100 °C provides the necessary activation energy to overcome the steric hindrance of the ethoxy groups during the intramolecular nucleophilic attack.

  • Isolation: Cool the reactor to room temperature using an ice bath, then slowly depressurize.

  • Purification: Filter the resulting heavy suspension. Wash the filter cake with cold deionized water (3 × 5 mL) to remove residual DEA catalyst. Dry the solid under vacuum at 60 °C to yield the pure product. No column chromatography is required.

References

1.[1] Alcohol amine-catalyzed CO2 conversion for the synthesis of quinazoline-2,4-(1H,3H)-dione in water. RSC Advances. URL:[Link] 2.[2] Theoretical study on the reaction of CO2 and 2-aminobenzonitrile to form quinazoline-2,4(1H, 3H)-dione in water without any catalyst. ResearchGate. URL:[Link] 3.[3] Palladium-Catalyzed Direct Addition of 2-Aminobenzonitriles to Sodium Arylsulfinates: Synthesis of o-Aminobenzophenones. MDPI. URL:[Link] 4.[4] Lewis acid promoted Friedländer condensation reactions between anthranilonitrile and ketones for the synthesis of tacrine and its analogues. SciELO. URL:[Link]

Sources

Troubleshooting

preventing degradation of 2-Amino-4,5-diethoxybenzonitrile during storage

Welcome to the technical support center for 2-Amino-4,5-diethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-Amino-4,5-diethoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Aromatic amines, particularly those with electron-donating groups like ethoxy substituents, can be susceptible to oxidative and photo-degradation. This resource provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you prevent degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 2-Amino-4,5-diethoxybenzonitrile?

For maximum stability, 2-Amino-4,5-diethoxybenzonitrile should be stored at 2-8°C in a tightly sealed container, protected from light and moisture.[1] For long-term storage (over 6 months), storing under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to prevent oxidation of the aromatic amine group.[2][3]

Q2: I noticed the color of my 2-Amino-4,5-diethoxybenzonitrile has changed from off-white/light yellow to a darker brown. What does this indicate?

A color change, particularly darkening, is a common visual indicator of degradation for aromatic amines. This is often due to oxidation, which can form highly colored quinone-imine type structures or other polymeric byproducts. If you observe a significant color change, it is crucial to re-analyze the compound's purity before use.

Q3: What are the primary degradation pathways for this compound?

While specific degradation pathways for 2-Amino-4,5-diethoxybenzonitrile are not extensively documented in the literature, based on its structure—an aromatic amine with electron-rich ethoxy groups—the primary degradation mechanisms are likely:

  • Oxidation: The amino group is susceptible to oxidation by atmospheric oxygen, which can be accelerated by light and trace metal impurities. This can lead to the formation of nitroso, nitro, or polymeric species.

  • Hydrolysis: The nitrile group can be susceptible to hydrolysis to the corresponding benzamide or benzoic acid, especially if exposed to acidic or basic conditions and moisture.

  • Photodegradation: Exposure to UV light can provide the energy to initiate free-radical reactions, leading to a complex mixture of degradation products.

Q4: Can I store the compound in a solution?

Storing 2-Amino-4,5-diethoxybenzonitrile in solution is generally not recommended for long periods due to increased molecular mobility and potential interactions with the solvent. If short-term storage in solution is necessary, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF), store at -20°C or -80°C, and blanket the vial with an inert gas before sealing.

Troubleshooting Guide: Diagnosing and Resolving Degradation

This section addresses specific issues you might encounter and provides a logical workflow for troubleshooting.

Problem: Inconsistent or Unexpected Experimental Results

You're using 2-Amino-4,5-diethoxybenzonitrile in a synthesis or assay, and the results are not reproducible or are different from expected.

Possible Cause: The purity of your starting material may have been compromised due to degradation.

Troubleshooting Workflow:

G A Inconsistent Experimental Results B Visually Inspect Compound (Color Change, Clumping) A->B C Purity Analysis (HPLC, LC-MS) B->C Degradation Suspected D Compare to Certificate of Analysis (CoA) or Reference Standard C->D E Purity Confirmed (>98%) D->E Data Matches F Significant Degradation Detected D->F Discrepancy Found G Troubleshoot Experimental Parameters (Solvents, Reagents, etc.) E->G H Purify Compound (Recrystallization/Chromatography) or Procure New Batch F->H I Implement Strict Storage Protocols (See Protocol 1) H->I

Caption: Troubleshooting workflow for inconsistent results.

Problem: Compound Shows Poor Solubility Compared to Initial Use

The compound is now difficult to dissolve in a solvent in which it was previously soluble.

Possible Cause: Degradation may have led to the formation of less soluble polymers or cross-linked byproducts.

Solution:

  • Confirm Identity: Use an analytical technique like LC-MS to check for the expected parent mass and the presence of higher molecular weight species.

  • Attempt Purification: Depending on the scale, purification by column chromatography or recrystallization may be possible. However, it is often more practical and scientifically sound to procure a new, validated batch of the compound.

  • Review Handling Procedures: Ensure that spatulas and weighing instruments are clean and dry, as contaminants can catalyze degradation.

Protocols for Ensuring Compound Integrity

Protocol 1: Recommended Storage and Handling

This protocol is designed to maximize the shelf-life of 2-Amino-4,5-diethoxybenzonitrile.

Materials:

  • 2-Amino-4,5-diethoxybenzonitrile (solid)

  • Amber glass vials with PTFE-lined caps

  • Argon or Nitrogen gas source with a regulator

  • Parafilm or other sealing film

  • Desiccator cabinet

  • Refrigerator (2-8°C)

Procedure:

  • Aliquot Upon Receipt: To avoid repeated freeze-thaw cycles and exposure of the entire stock to the atmosphere, aliquot the compound into smaller, single-use vials upon arrival.

  • Inert Gas Blanketing: Before sealing each aliquot, gently flush the headspace of the vial with a stream of dry argon or nitrogen for 10-15 seconds. This displaces oxygen and moisture.

  • Secure Sealing: Immediately cap the vial tightly. For extra protection, wrap the cap-vial interface with Parafilm.

  • Light Protection: Store the sealed amber vials in a labeled, opaque container.

  • Temperature and Moisture Control: Place the container inside a desiccator located in a refrigerator set to 2-8°C.[1][4]

  • Handling for Use: When an aliquot is needed, allow the vial to warm to room temperature for at least 20-30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

Protocol 2: Analytical Purity Assessment by HPLC

This protocol provides a general framework for developing an HPLC method to assess the purity of 2-Amino-4,5-diethoxybenzonitrile and detect potential degradation products.

Rationale: Reverse-phase HPLC is a powerful tool for separating the relatively polar parent compound from potentially non-polar or more polar degradation products. A UV detector is suitable due to the chromophoric nature of the benzonitrile core.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) B Create Working Standard (e.g., 10-50 µg/mL in Mobile Phase) A->B C Filter Sample (0.22 µm PTFE filter) B->C D Inject into HPLC System C->D E Separate on C18 Column D->E F Detect by UV (e.g., 254 nm) E->F G Acquire Chromatogram F->G H Integrate Peaks G->H I Calculate Purity (% Area) H->I J Identify Degradation Peaks (Earlier/Later Eluting Species) H->J

Caption: Workflow for HPLC purity analysis.

Suggested Starting HPLC Conditions:

ParameterRecommended SettingRationale
Column C18, 2.1-4.6 mm ID, 50-150 mm length, 1.8-5 µm particle sizeProvides good retention and separation for aromatic compounds.
Mobile Phase A Water with 0.1% Formic AcidAcid modifier improves peak shape for amines.
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase.
Gradient Start at 5-10% B, ramp to 95% B over 10-15 minutesA gradient is essential to elute both polar and non-polar impurities.
Flow Rate 0.3 - 1.0 mL/minAdjust based on column diameter.
Column Temp. 30-40°CImproves peak shape and run-to-run reproducibility.
Injection Vol. 1-10 µLDependent on concentration and instrument sensitivity.
Detection UV, monitor at 254 nm and a secondary wavelength (e.g., 280 nm)254 nm is a general wavelength for aromatic compounds. A second can help differentiate peaks.

Interpreting the Results:

  • Purity: A fresh, high-quality sample should show a single major peak (>98% by area).

  • Degradation: The presence of new, smaller peaks, especially those eluting earlier (more polar, e.g., hydrolyzed products) or significantly later (less polar/polymeric), indicates degradation.

This guide provides a comprehensive framework for maintaining the integrity of your 2-Amino-4,5-diethoxybenzonitrile. By implementing these storage, handling, and analytical verification procedures, you can ensure the reliability and reproducibility of your experimental results.

References

  • Bacterial degradation of monocyclic aromatic amines - PMC. (n.d.). Retrieved from [Link]

  • Benzonitrile - High-Purity Aromatic Compound - Consolidated Chemical. (n.d.). Retrieved from [Link]

  • BENZONITRILE - Ataman Kimya. (n.d.). Retrieved from [Link]

  • What We Know and What We Need to Know about Aromatic and Cationic Biogenic Amines in the Gastrointestinal Tract - MDPI. (2018). Retrieved from [Link]

  • Benzonitrile | C6H5(CN) | CID 7505 - PubChem - NIH. (2023). Retrieved from [Link]

  • Biotransformation of nitro aromatic amines in artificial alkaline habitat by pseudomonas DL17 - PMC. (n.d.). Retrieved from [Link]

  • Bacterial degradation of monocyclic aromatic amines - ResearchGate. (2025). Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023). Retrieved from [Link]

  • Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. (n.d.). Retrieved from [Link]

    • analytical methods - ATSDR. (n.d.). Retrieved from [Link]

  • 2-Amino-4,5-dimethoxybenzonitrile | CAS#:26961-27-3 | Chemsrc. (2025). Retrieved from [Link]

  • Analytical Methods - OPUS. (2025). Retrieved from [Link]

  • Analytical method development and dermal absorption of 2-amino-5-nitrophenol (2A5NP), a hair dye ingredient under oxidative condition - PMC. (n.d.). Retrieved from [Link]

  • Derivatization-targeted analysis of amino compounds in plant extracts in neutral loss acquisition mode by liquid chromatography-tandem mass spectrometry | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 2-Amino-4,5-diethoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals This technical support center provides a comprehensive guide for troubleshooting and optimizing the synthesis of 2-Amino-4,5-diethoxybenzonitrile, a key int...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide for troubleshooting and optimizing the synthesis of 2-Amino-4,5-diethoxybenzonitrile, a key intermediate in various pharmaceutical and research applications. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to address common challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials and general synthetic routes for 2-Amino-4,5-diethoxybenzonitrile?

A1: The synthesis of 2-Amino-4,5-diethoxybenzonitrile typically begins with commercially available precursors. A common strategy involves the multi-step transformation of a substituted aniline. The general approach often includes:

  • Protection of the amino group: To prevent unwanted side reactions during subsequent steps, the amino group is often protected, for instance, through acetylation.

  • Introduction of functional groups: This may involve nitration to introduce a nitro group, which can later be reduced to the desired amino group.

  • Cyanation: The nitrile group is typically introduced via a Sandmeyer reaction, where a diazonium salt is reacted with a cyanide source, such as copper(I) cyanide.[1]

  • Deprotection and reduction: The final steps involve removing the protecting group from the amine and reducing the nitro group to yield the final product.

Q2: What are the primary safety concerns when working with cyanides in this synthesis?

A2: Working with cyanide compounds presents significant health risks.[2] Hydrogen cyanide gas, which is highly toxic and flammable, can be released if cyanides come into contact with acids.[2][3] It is crucial to handle all cyanide salts in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including double gloves and safety goggles.[2][4] All cyanide-containing waste must be quenched and disposed of as hazardous waste according to institutional safety protocols.[2][3]

Q3: My reaction yield is consistently low. What are the likely causes?

A3: Low yields can stem from several factors. Incomplete reactions, the formation of side products, or product degradation are common culprits.[1] Specific to this synthesis, incomplete diazotization or decomposition of the diazonium salt in the Sandmeyer reaction can significantly impact yield.[1] Additionally, suboptimal reaction conditions, such as temperature and reaction time, need to be carefully controlled.[5] The presence of moisture can also be detrimental, especially in steps involving dehydrating agents.[1]

Q4: I am observing significant byproduct formation. How can I improve the selectivity of my reaction?

A4: Byproduct formation often arises from the reaction conditions or the reactivity of the starting materials. For instance, in electrophilic aromatic substitution reactions like nitration, the directing effects of existing substituents on the benzene ring determine the position of the incoming group.[6] To improve selectivity, it is essential to control the reaction temperature, as side reactions can be favored at higher temperatures.[1] The choice of reagents and the order of synthetic steps can also be optimized to favor the formation of the desired isomer.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during the synthesis of 2-Amino-4,5-diethoxybenzonitrile.

Issue 1: Low Conversion of Starting Material

Symptoms:

  • TLC or GC analysis shows a significant amount of unreacted starting material after the expected reaction time.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficient Reagent Activity The reagents, such as the nitrating agent or the cyanide source, may have degraded or are of poor quality.Use fresh, high-purity reagents. For the Sandmeyer reaction, ensure the copper(I) cyanide solution is freshly prepared and active.[1]
Suboptimal Reaction Conditions The reaction temperature may be too low, or the reaction time may be insufficient for complete conversion.Gradually increase the reaction temperature in increments of 10-20°C and monitor the reaction progress closely using TLC or GC.[5] Extend the reaction time as needed.
Poor Solubility of Reactants If reactants are not fully dissolved, the reaction may be slow or incomplete.Choose a solvent system in which all reactants are sufficiently soluble at the reaction temperature. For scale-up, efficient stirring is crucial to overcome mass transfer limitations.[5]
Issue 2: Formation of Impurities and Side Products

Symptoms:

  • The crude product shows multiple spots on TLC or peaks in GC/HPLC analysis.

  • The final product has a poor color or a lower-than-expected melting point.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Lack of Regioselectivity In the nitration step, the directing effects of the substituents may lead to a mixture of ortho, meta, and para isomers.[6]Optimize the nitration conditions (temperature, nitrating agent) to favor the desired isomer. The order of functional group introduction can also be altered to improve regioselectivity.
Side Reactions The diazonium salt in the Sandmeyer reaction is unstable and can decompose, leading to various byproducts.[1]Perform the diazotization at a low temperature (0-5 °C) and use the diazonium salt immediately after its preparation.[1][7]
Over-reaction or Degradation Harsh reaction conditions, such as high temperatures or prolonged reaction times, can lead to the degradation of the starting material or product.[1]Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[1] Monitor the reaction closely and stop it once the starting material is consumed.
Issue 3: Difficulties in Product Purification

Symptoms:

  • The crude product is an oil or fails to crystallize.

  • Recrystallization results in low recovery or does not significantly improve purity.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
"Oiling Out" During Recrystallization The melting point of the compound may be lower than the boiling point of the solvent, or the cooling rate is too rapid.[8]Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[8] Consider using a solvent with a lower boiling point.[8]
Low Recovery After Recrystallization Too much solvent was used, or the product has significant solubility in the cold solvent.Concentrate the mother liquor and cool to obtain a second crop of crystals.[8] Ensure the minimum amount of hot solvent is used for dissolution.
Persistent Colored Impurities Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[8][9] Use with caution as it can also adsorb the desired product.[8]
Experimental Workflow: A Generalized Approach

The following diagram illustrates a generalized workflow for the synthesis, highlighting critical control points.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Quality Control A Starting Material (e.g., Substituted Aniline) B Protection (e.g., Acetylation) A->B Acetic Anhydride C Nitration B->C Nitrating Agent D Reduction of Nitro Group C->D Reducing Agent (e.g., SnCl2) [13] E Diazotization D->E NaNO2, HCl F Sandmeyer Reaction (Cyanation) E->F CuCN G Deprotection F->G Acid/Base Hydrolysis H Crude Product G->H I Extraction H->I J Column Chromatography I->J K Recrystallization J->K L Pure 2-Amino-4,5-diethoxybenzonitrile K->L M TLC/GC/HPLC L->M N NMR/MS L->N O Melting Point L->O

Caption: Generalized workflow for the synthesis and purification of 2-Amino-4,5-diethoxybenzonitrile.

Safety Protocol for Handling Cyanide Reagents

Adherence to strict safety protocols is paramount when working with cyanide compounds. The following diagram outlines the essential safety measures.

G A Work in a Certified Fume Hood [6] B Wear Appropriate PPE: - Double Nitrile Gloves [7] - Safety Goggles & Face Shield [7] - Lab Coat [7] A->B C Keep Acids Away from Cyanide Storage [5, 6] B->C D Have a Designated Cyanide Waste Container [4] C->D E Quench all Cyanide- Contaminated Glassware and Waste with Bleach [3] D->E F Know the Location of Emergency Equipment and First Aid Procedures [4, 6] E->F

Caption: Critical safety protocols for handling cyanide reagents.

References

  • Technical Support Center: Catalyst Selection for Nitrile Synthesis - Benchchem. (n.d.).
  • improving reaction yield for nitrile synthesis - Benchchem. (n.d.).
  • 27_cyanides_2022.docx - Imperial College London. (2021, September 13).
  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds Date. (2018, June 20).
  • Cyanide - OHSA. (n.d.).
  • Cyanide Compounds | Safety Services - UCL – University College London. (2021, June 7).
  • Laboratory Use of Cyanide Salts Safety Guidelines - EHS.MIT.EDU. (2015, February 25).
  • 4.6: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. (2021, February 21).
  • Technical Support Center: Purification of 2-Amino-4-iodobenzonitrile by Recrystallization - Benchchem. (n.d.).
  • The Versatility of 4-Aminobenzonitrile: A Technical Guide for Scientific Professionals - Benchchem. (n.d.).
  • Limitations of Electrophilic Aromatic Substitution Reactions - Chemistry Steps. (n.d.).
  • What is the synthetic route of 4-Aminobenzonitrile - Knowledge - Bloom Tech. (2023, March 23).
  • Application Notes and Protocols for 2-Amino-4-methoxy-5-nitrobenzonitrile in Synthetic and Medicinal Chemistry - Benchchem. (n.d.).

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Analytical Characterization of 2-Amino-4,5-diethoxybenzonitrile

For the Attention Of: Researchers, Scientists, and Drug Development Professionals Abstract: This guide provides a comprehensive framework for the analytical characterization of 2-Amino-4,5-diethoxybenzonitrile (C₁₁H₁₄N₂O...

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive framework for the analytical characterization of 2-Amino-4,5-diethoxybenzonitrile (C₁₁H₁₄N₂O₂, MW: 206.24 g/mol ), a key intermediate in medicinal chemistry and materials science. Ensuring the identity, purity, and stability of such compounds is paramount for reproducible research and quality control in drug development.[1] This document presents a multi-faceted analytical approach, detailing methodologies for chromatographic separation, spectroscopic identification, and physicochemical analysis. Recognizing the limited availability of direct experimental data for this specific molecule in public literature, this guide adapts established, validated protocols for structurally analogous compounds to provide a robust, self-validating analytical strategy. Every protocol is presented with an emphasis on the scientific rationale behind methodological choices, in line with international standards for analytical procedure validation.[2][3][4]

Overall Analytical Strategy

A comprehensive characterization of 2-Amino-4,5-diethoxybenzonitrile requires an integrated approach where different analytical techniques provide complementary information. No single method is sufficient to establish the complete chemical profile of the compound. The logical workflow presented below ensures that the structural identity is confirmed before quantitative purity and other key physical properties are assessed.

Analytical_Workflow cluster_0 Identity & Structure cluster_1 Purity & Assay cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C) HPLC HPLC-UV (Purity, Assay) NMR->HPLC FTIR FTIR Spectroscopy FTIR->HPLC MS Mass Spectrometry MS->HPLC GCMS GC-MS (Volatile Impurities) HPLC->GCMS Thermal Thermal Analysis (DSC/TGA) GCMS->Thermal Report Certificate of Analysis (CoA) Thermal->Report Sample Sample Receipt & Visual Inspection Sample->NMR Sample->FTIR Sample->MS

Caption: Integrated workflow for the comprehensive characterization of 2-Amino-4,5-diethoxybenzonitrile.

Section 1: Chromatographic Methods for Purity and Assay Determination

Chromatographic techniques are indispensable for separating the main analyte from process-related impurities, degradation products, and starting materials. The choice between liquid and gas chromatography depends on the volatility and thermal stability of the analyte and its potential impurities.

Method 1: High-Performance Liquid Chromatography (HPLC)

Causality & Rationale: HPLC is the gold standard for the purity and assay determination of non-volatile or thermally labile organic compounds like substituted benzonitriles.[5] A reverse-phase method is chosen due to the molecule's moderate polarity, providing excellent separation of polar and non-polar impurities on a C18 stationary phase. UV detection is selected because the aromatic ring provides strong chromophores, ensuring high sensitivity.

Experimental Protocol: RP-HPLC with UV Detection

  • Instrumentation: A standard HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II or equivalent).[6]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of Acetonitrile (Solvent B) and Water (Solvent A) is recommended to ensure elution of a wide range of potential impurities.

      • Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation:

    • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Data Analysis & Validation:

    • Purity: Determined by area percent calculation, assuming all impurities have a similar response factor.

    • Assay: Quantified against the reference standard.

    • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.[7][8]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Causality & Rationale: GC-MS is a powerful complementary technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[9] Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for detecting residual solvents or thermally stable by-products.[10][11] The use of a non-polar column like a DB-5ms is standard for a broad range of organic molecules.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A standard GC system coupled to a mass spectrometer (e.g., Agilent 8890 GC with 5977B MSD).

  • Chromatographic Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: Start at 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, and hold for 5 min.

    • Injector: Splitless mode, 250 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 m/z.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent like ethyl acetate or dichloromethane.

Performance Comparison: HPLC vs. GC-MS
ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Applicability Ideal for primary purity and assay of the main, non-volatile compound.[12]Best for volatile/semi-volatile impurities (e.g., residual solvents, starting materials).[13]
Quantification High precision and accuracy for assay determination against a reference standard.Excellent for trace-level quantification, especially with selected ion monitoring (SIM).
Identification Based on retention time comparison with a standard. Diode-array detectors can provide UV spectra for peak purity.Provides mass spectra for definitive identification of known and unknown impurities by library matching.[14]
Sample Prep Simple dissolution in mobile phase.Dissolution in a volatile organic solvent. Derivatization may be needed for polar analytes.[11]

Section 2: Spectroscopic Methods for Structural Elucidation

Spectroscopy is fundamental to confirming that the synthesized molecule has the correct chemical structure. Each technique provides a unique piece of the structural puzzle.

Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Rationale: NMR is the most powerful technique for unambiguous structure determination of organic molecules in solution.[15] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon skeleton. For 2-Amino-4,5-diethoxybenzonitrile, specific patterns for the aromatic protons and the two distinct ethoxy groups are expected.

Predicted Spectroscopic Data (in CDCl₃)

  • ¹H NMR (400 MHz):

    • ~6.5-6.8 ppm (s, 1H): Aromatic H ortho to NH₂.

    • ~6.2-6.4 ppm (s, 1H): Aromatic H meta to NH₂.

    • ~4.2-4.5 ppm (br s, 2H): -NH₂ protons.

    • ~4.0-4.2 ppm (q, J ≈ 7 Hz, 2H): -OCH₂CH₃ at C4.

    • ~3.9-4.1 ppm (q, J ≈ 7 Hz, 2H): -OCH₂CH₃ at C5.

    • ~1.4-1.6 ppm (t, J ≈ 7 Hz, 3H): -OCH₂CH₃ at C4.

    • ~1.3-1.5 ppm (t, J ≈ 7 Hz, 3H): -OCH₂CH₃ at C5.

  • ¹³C NMR (100 MHz):

    • ~150-155 ppm (C-O).

    • ~145-150 ppm (C-O).

    • ~140-145 ppm (C-NH₂).

    • ~118-122 ppm (C≡N).

    • ~115-118 ppm (Aromatic CH).

    • ~100-105 ppm (Aromatic C-CN).

    • ~95-100 ppm (Aromatic CH).

    • ~64-66 ppm (-OCH₂CH₃).

    • ~14-16 ppm (-OCH₂CH₃).

Note: These are predictions based on established chemical shift principles; actual values may vary.[16][17][18][19]

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H, ¹³C, and optionally 2D spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.

Method 2: Fourier-Transform Infrared (FTIR) Spectroscopy

Causality & Rationale: FTIR provides a molecular "fingerprint" by identifying the vibrational frequencies of functional groups.[15][20] It is a rapid and simple method to confirm the presence of the key amine (N-H), nitrile (C≡N), and ether (C-O) functionalities.

Experimental Protocol & Data

  • Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

Table of Expected Characteristic IR Absorptions

Wavenumber (cm⁻¹)Functional GroupVibration Type
3450 - 3300Primary Amine (-NH₂)N-H Stretch (doublet)
2230 - 2210Nitrile (-C≡N)C≡N Stretch
1620 - 1580Aromatic RingC=C Stretch
1250 - 1200Aryl-Alkyl EtherAsymmetric C-O-C Stretch
1050 - 1020Aryl-Alkyl EtherSymmetric C-O-C Stretch
3080 - 3010Aromatic Ring=C-H Stretch
2980 - 2850Alkyl (Ethoxy)-C-H Stretch

Reference data adapted from similar structures.[21][22][23][24]

Method 3: Mass Spectrometry (MS)

Causality & Rationale: Mass spectrometry provides the molecular weight of the compound, which is one of its most fundamental properties.[25] Electrospray ionization (ESI) is a soft ionization technique ideal for generating the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Experimental Protocol & Data

  • Instrumentation: An ESI-MS system, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in methanol or acetonitrile.

  • Data Acquisition: Infuse the sample directly or via LC inlet into the ESI source in positive ion mode.

  • Expected Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 207.25. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Fragmentation: While ESI is soft, some fragmentation can be induced. Key fragments may arise from the loss of ethyl (M-29) or ethoxy (M-45) groups.[26][27][28][29]

Section 3: Physicochemical Characterization

Method: Thermal Analysis (DSC/TGA)

Causality & Rationale: Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the solid-state properties of a pharmaceutical intermediate.[30] DSC determines the melting point and purity, while TGA assesses thermal stability and decomposition profile.[31][32][33]

Experimental Protocol: DSC/TGA

  • Instrumentation: A simultaneous TGA/DSC instrument or separate units.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.

  • DSC Conditions: Heat the sample from 25 °C to a temperature above its melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • TGA Conditions: Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

Data Interpretation

  • DSC: The onset of the endothermic peak corresponds to the melting point, a critical identity and purity parameter.

  • TGA: The TGA curve will show the temperature at which the compound begins to lose mass, indicating the onset of thermal decomposition. The absence of significant weight loss before decomposition confirms the material is anhydrous and free of residual solvents.

Conclusion

The comprehensive characterization of 2-Amino-4,5-diethoxybenzonitrile necessitates a strategic combination of orthogonal analytical techniques. The workflow and methods described in this guide provide a robust framework for researchers to definitively confirm the structure, quantify the purity and related substances, and establish the key physicochemical properties of this important chemical intermediate. Adherence to these self-validating protocols, grounded in established scientific principles and regulatory expectations, ensures the generation of reliable and trustworthy data essential for advancing research and development in the pharmaceutical and chemical industries.

References

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. Available from: [Link]

  • Scribd. ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers. Available from: [Link]

  • PubMed. Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC. 2008. Available from: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 1995. Available from: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. Available from: [Link]

  • Journal of Analytical Toxicology. GC–MS Analysis of Ring and Side Chain Regioisomers of Ethoxyphenethylamines. Available from: [Link]

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  • ResearchGate. Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. 2025. Available from: [Link]

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  • ACS Publications. Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Available from: [Link]

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  • ResolveMass Laboratories Inc. TGA Analysis in Pharmaceuticals. 2026. Available from: [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. 2015. Available from: [Link]

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  • Mettler Toledo. Thermal Analysis of Pharmaceuticals Handbook. Available from: [Link]

  • ResearchGate. FT-IR and FT-Raman spectra, vibrational assignments, NBO analysis and DFT calculations of 2-amino-4-chlorobenzonitrile. Available from: [Link]

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  • PubMed. GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. 1990. Available from: [Link]

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Comparative

A Comparative Guide to a Validated HPLC Method for Purity Analysis of 2-Amino-4,5-diethoxybenzonitrile

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Amino-4,5-diethoxybenzonitrile, a key intermediate in pharmaceutical synthesis. We will pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-Amino-4,5-diethoxybenzonitrile, a key intermediate in pharmaceutical synthesis. We will provide a detailed, step-by-step protocol, explain the scientific rationale behind the methodological choices, and objectively compare its performance against alternative analytical techniques. All procedures are designed to meet the stringent requirements of regulatory bodies, ensuring accuracy, precision, and reliability for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

2-Amino-4,5-diethoxybenzonitrile is a substituted benzonitrile derivative whose value in drug discovery lies in its versatile chemical structure, featuring amino, ethoxy, and nitrile functional groups that allow for diverse chemical modifications.[1] The purity of such intermediates is not a trivial parameter; it is a critical quality attribute that directly influences the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[2] Impurities, even at trace levels, can carry over into the final drug product, potentially leading to adverse effects or reduced therapeutic efficacy.[2]

Therefore, a robust, reliable, and validated analytical method is paramount for quality control. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high resolution, sensitivity, and versatility in separating complex mixtures.[3][4] This guide details a specific reversed-phase HPLC (RP-HPLC) method developed for 2-Amino-4,5-diethoxybenzonitrile and validates its performance in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6]

Proposed HPLC Method for Purity Analysis

The method development was centered on the physicochemical properties of 2-Amino-4,5-diethoxybenzonitrile. As a moderately polar aromatic compound, it is well-suited for reversed-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.[7]

Chromatographic Conditions

The following table summarizes the optimized parameters for the RP-HPLC method. The rationale for each selection is provided to illustrate the expert-driven approach to method development.

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis DetectorA standard, reliable system ensures method transferability.
Column C18 reverse-phase (250 x 4.6 mm, 5 µm)The C18 stationary phase provides excellent hydrophobic retention for aromatic compounds. The column dimensions offer a good balance between resolution and analysis time.[8]
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 7.0) (55:45 v/v)Acetonitrile is a common organic modifier providing good peak shape. The phosphate buffer controls the pH to ensure consistent ionization state of the analyte, leading to reproducible retention times.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency.
Injection Volume 10 µLA small injection volume minimizes potential for band broadening.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time stability.
Detection UV at 254 nmThe aromatic benzonitrile structure exhibits strong UV absorbance. 254 nm is a common wavelength that provides high sensitivity for this class of compounds.
Run Time 15 minutesSufficient time to elute the main peak and any potential late-eluting impurities.
Experimental Workflow

The end-to-end process from sample preparation to data analysis is critical for achieving reliable results.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_start Accurately weigh Reference Standard & Sample dissolve Dissolve in Methanol (Stock Solution) prep_start->dissolve dilute Dilute with Mobile Phase (Working Solution) dissolve->dilute filter Filter through 0.45 µm Syringe Filter dilute->filter inject Inject 10 µL into HPLC System filter->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (% Area) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for the HPLC purity analysis of 2-Amino-4,5-diethoxybenzonitrile.

Step-by-Step Protocol

A. Reagent and Solution Preparation

  • Mobile Phase: Prepare the 20mM potassium phosphate buffer and adjust the pH to 7.0. Filter through a 0.45 µm membrane filter. Mix with HPLC-grade acetonitrile in a 45:55 (Buffer:ACN) ratio and degas.

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of 2-Amino-4,5-diethoxybenzonitrile reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with the mobile phase.

  • Sample Solution (0.1 mg/mL): Accurately weigh ~10 mg of the 2-Amino-4,5-diethoxybenzonitrile sample, dissolve, and dilute to 100 mL with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[4]

B. HPLC System Operation

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no system peaks interfere.

  • Perform five replicate injections of the Working Standard Solution to establish system suitability (RSD of peak area ≤ 2.0%).

  • Inject the Sample Solution in duplicate.

C. Calculation The purity is calculated based on the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation: Ensuring Trustworthiness

To be suitable for its intended purpose, the analytical procedure must be validated.[9][10] The validation was performed according to ICH Q2(R1) guidelines, and the (hypothetical) results demonstrate the method's reliability.[11]

Validation ParameterResultAcceptance Criteria (ICH Q2(R1))
Specificity No interference from blank or placebo at the retention time of the analyte. Peak purity index > 0.999.The method must be able to unequivocally assess the analyte in the presence of components that may be expected to be present.[9]
Linearity (R²) 0.9995R² ≥ 0.999
Range 10 - 150 µg/mLThe range that provides acceptable linearity, accuracy, and precision.
Accuracy (% Recovery) 99.2% - 101.5%Typically 98.0% - 102.0%
Precision (RSD%) Repeatability: 0.8% Intermediate Precision: 1.2%RSD ≤ 2.0%
LOD 0.05 µg/mLSignal-to-Noise ratio of 3:1
LOQ 0.15 µg/mLSignal-to-Noise ratio of 10:1
Robustness No significant change in results with minor variations in flow rate (±0.1 mL/min) and mobile phase composition (±2%).The reliability of an analysis with respect to deliberate variations in method parameters.

Comparative Analysis with Alternative Methods

While the proposed HPLC method is robust and reliable, it is important to understand its performance in the context of other available analytical techniques.[12]

TechniquePrincipleAdvantagesDisadvantagesBest Suited For
RP-HPLC (This Method) Separation based on polarity differences using a C18 column.High resolution, excellent quantitation, robust, and widely available.[3]Moderate analysis time, requires solvent consumption.Routine QC, purity testing, and stability studies.
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.Excellent for analyzing residual solvents and volatile impurities.[3]Requires analyte to be volatile or derivatized; high temperatures can degrade thermally labile compounds.Analysis of residual solvents as per ICH Q3C guidelines.
Ultra-Performance Liquid Chromatography (UPLC) Uses smaller particle size columns (<2 µm) and higher pressures than HPLC.Faster analysis times, higher resolution, and lower solvent consumption compared to HPLC.[13]Higher initial instrument cost, more susceptible to blockage from particulates.High-throughput screening and complex mixture analysis.
Capillary Electrophoresis (CE) Separation based on charge-to-mass ratio in a capillary.High separation efficiency, minimal sample and solvent usage.[14]Lower concentration sensitivity and can have reproducibility challenges compared to HPLC.Chiral separations and analysis of highly polar or charged molecules.

Conclusion

The validated reversed-phase HPLC method presented in this guide provides a reliable, accurate, and robust solution for the purity analysis of 2-Amino-4,5-diethoxybenzonitrile. It demonstrates excellent specificity, linearity, accuracy, and precision, making it highly suitable for quality control in a regulated pharmaceutical development environment. While alternative methods like GC and UPLC have their specific advantages, the proposed HPLC method offers the best balance of performance, accessibility, and reliability for its intended purpose of routine purity determination. This self-validating system ensures that researchers and drug development professionals can have high confidence in the quality of this critical pharmaceutical intermediate.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

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Validation

A Comparative Guide to Confirming the Structure of 2-Amino-4,5-diethoxybenzonitrile Derivatives

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound throug...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and a prerequisite for advancing any compound through the development pipeline. In the context of novel 2-Amino-4,5-diethoxybenzonitrile derivatives, which hold potential in various therapeutic areas, precise structural elucidation is paramount. This guide provides an in-depth comparison of the most effective analytical techniques for this purpose, offering both theoretical grounding and practical, field-proven insights.

The Imperative of Multi-Technique Characterization

No single analytical method provides a complete structural picture. A robust and self-validating approach to structure confirmation relies on the synergistic use of multiple spectroscopic and analytical techniques. Each method interrogates different aspects of the molecule's constitution, and their combined data provide a comprehensive and irrefutable structural assignment. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography.

Comparative Analysis of Key Analytical Techniques

The selection of analytical techniques should be guided by the specific information required. For the structural confirmation of 2-Amino-4,5-diethoxybenzonitrile derivatives, the following comparison highlights the strengths and limitations of each primary method.

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Provides unambiguous evidence of atom connectivity through space and bonds. Essential for differentiating isomers.Requires relatively larger sample amounts. Can be complex to interpret for highly substituted or complex molecules.
FTIR Spectroscopy Presence of key functional groups (e.g., -NH₂, -C≡N, C-O).Rapid, non-destructive, and highly sensitive to the presence of specific chemical bonds.[1][2][3]Provides limited information on the overall molecular framework and connectivity.
Mass Spectrometry Molecular weight and fragmentation patterns.High sensitivity, allowing for analysis of very small sample quantities. Fragmentation patterns can provide clues about the molecule's substructures.[1]Does not directly provide information on atom connectivity or stereochemistry. Isomers often cannot be distinguished.
X-ray Crystallography Definitive three-dimensional atomic arrangement in the solid state.The "gold standard" for unambiguous structure determination, providing precise bond lengths and angles.[4][5]Requires a suitable single crystal, which can be challenging to grow.[6][7] The determined structure is of the solid state, which may differ from the solution-state conformation.

Experimental Workflows and Data Interpretation

A logical and efficient workflow is critical for the timely and accurate confirmation of molecular structure. The following diagram illustrates a recommended experimental pathway.

Caption: Recommended workflow for the structural confirmation of novel compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[8][9] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments provides a detailed map of the molecule's atomic connectivity.

¹H NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified 2-Amino-4,5-diethoxybenzonitrile derivative in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[10]

  • Data Acquisition:

    • Acquire the spectrum on a 400 MHz or higher field spectrometer.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-12 ppm for ¹H).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Analysis:

    • Chemical Shift (δ): The position of a signal indicates the electronic environment of the proton. For a 2-Amino-4,5-diethoxybenzonitrile derivative, expect aromatic protons in the 6-8 ppm region, the -NH₂ protons as a broad singlet (which can be exchangeable with D₂O), and the ethoxy group protons (-OCH₂CH₃) with a characteristic quartet and triplet pattern in the 1-4 ppm region.

    • Integration: The area under each signal is proportional to the number of protons it represents.

    • Multiplicity (Splitting): The splitting pattern of a signal reveals the number of neighboring protons.

¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Use the same sample as for ¹H NMR.

  • Data Acquisition:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.

    • A greater number of scans will be necessary due to the lower natural abundance of ¹³C.

  • Data Analysis:

    • Chemical Shift (δ): The chemical shift of each carbon signal provides information about its hybridization and electronic environment. Expect aromatic carbons between 100-160 ppm, the nitrile carbon (-C≡N) around 115-125 ppm, and the ethoxy carbons in the upfield region. Predicted ¹³C NMR data for related aminobenzonitrile structures can provide a useful reference.[1]

2D NMR (COSY & HSQC) for Unambiguous Assignments:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, revealing which protons are on adjacent carbons.[11]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon signal to which it is directly attached.[11]

Caption: Logical flow of NMR data analysis for structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Key Players

FTIR spectroscopy is a rapid and straightforward method for confirming the presence of key functional groups.

FTIR Spectroscopy Protocol:

  • Sample Preparation: The sample can be analyzed neat as a solid using an Attenuated Total Reflectance (ATR) accessory or prepared as a KBr pellet.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or KBr press.

    • Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.[1]

  • Data Analysis: Look for characteristic absorption bands:

    • -NH₂ stretch: Two sharp bands in the region of 3300-3500 cm⁻¹.[12]

    • -C≡N stretch: A sharp, intense band around 2200-2260 cm⁻¹.[5][12]

    • C-O stretch (ethoxy): Strong bands in the 1000-1300 cm⁻¹ region.

    • Aromatic C=C stretch: Bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry: Weighing the Evidence

Mass spectrometry provides the molecular weight of the compound and can offer structural clues through analysis of its fragmentation patterns.

Mass Spectrometry Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[1]

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[1]

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis:

    • Molecular Ion (M⁺): The peak corresponding to the intact molecule with one electron removed. Its m/z value should match the calculated molecular weight of the proposed structure.

    • Fragmentation Pattern: The other peaks in the spectrum correspond to fragments of the molecule. The fragmentation pattern can be compared with known patterns for similar structures to support the proposed structure. Derivatization can sometimes be used to create more predictable fragmentation patterns.[13][14]

Single-Crystal X-ray Crystallography: The Definitive Answer

When an unambiguous, three-dimensional structure is required, or when the absolute stereochemistry needs to be determined, single-crystal X-ray crystallography is the ultimate tool.

X-ray Crystallography Protocol:

  • Crystal Growth: This is often the most challenging step. Slow evaporation of a solution of the purified compound is a common method.[6]

    • Dissolve the 2-Amino-4,5-diethoxybenzonitrile derivative in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate).

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Data Collection: A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

  • Structure Solution and Refinement: The diffraction data are used to solve and refine the crystal structure, yielding a detailed 3D model of the molecule with precise atomic coordinates.

Conclusion

The structural confirmation of novel 2-Amino-4,5-diethoxybenzonitrile derivatives requires a multi-faceted analytical approach. While NMR spectroscopy provides the foundational understanding of the molecular framework, it is the corroborating evidence from FTIR and mass spectrometry that builds a compelling and trustworthy case for the proposed structure. For absolute confirmation, particularly for patent applications or regulatory submissions, single-crystal X-ray crystallography provides the definitive and irrefutable proof. By employing the integrated workflow and methodologies described in this guide, researchers can confidently and accurately characterize their synthesized molecules, paving the way for further investigation and development.

References

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Comparative

A Comparative Guide to Alternative Reagents for Heterocycle Synthesis: Moving Beyond 2-Amino-4,5-diethoxybenzonitrile

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks for heterocycle synthesis is paramount. The 2-aminobenzonitrile scaffold is a cornerstone in this field, with...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks for heterocycle synthesis is paramount. The 2-aminobenzonitrile scaffold is a cornerstone in this field, with 2-Amino-4,5-diethoxybenzonitrile being a frequently utilized reagent. Its electron-rich aromatic ring, a consequence of the two ethoxy groups, significantly influences its reactivity, often leading to high yields in the synthesis of quinazolines and other fused heterocyclic systems. However, the landscape of chemical synthesis is ever-evolving, and a reliance on a single reagent can limit the exploration of novel chemical space and the optimization of synthetic routes.

This guide provides an in-depth comparison of viable alternative reagents to 2-Amino-4,5-diethoxybenzonitrile. We will delve into the nuances of their reactivity, substrate scope, and performance, supported by experimental data. This objective analysis aims to empower researchers to make informed decisions in the design and execution of their synthetic strategies, ultimately accelerating the discovery of new molecular entities.

The Benchmark: Understanding the Role of 2-Amino-4,5-diethoxybenzonitrile

2-Amino-4,5-diethoxybenzonitrile is a valuable precursor due to the synergistic effect of its functional groups. The ortho-disposition of the amino and nitrile groups facilitates cyclization reactions, while the electron-donating ethoxy groups activate the aromatic ring, enhancing its nucleophilicity and influencing the regioselectivity of reactions. This is particularly advantageous in the synthesis of quinazolines, where the electron-rich nature of the benzene ring promotes electrophilic substitution and cyclization cascades.

Alternative Reagents: A Comparative Analysis

The choice of an alternative to 2-Amino-4,5-diethoxybenzonitrile is often dictated by the desired electronic properties of the final heterocycle, steric considerations, and the specific synthetic transformation being employed. Here, we compare several classes of alternative reagents.

Other Substituted 2-Aminobenzonitriles

A logical starting point for finding alternatives is to explore other substituted 2-aminobenzonitriles. The nature and position of the substituents on the benzene ring can profoundly impact the reagent's reactivity and the properties of the resulting heterocyclic products.

  • 2-Amino-4,5-dimethoxybenzonitrile: As a close structural analog, this reagent offers similar electronic properties to its diethoxy counterpart, with the methoxy groups also being strongly electron-donating.[1][2][3] The slightly smaller size of the methoxy groups may lead to subtle differences in steric hindrance. It is readily prepared from 2-nitro-4,5-dimethoxybenzonitrile.[4]

  • 4-Amino-3-methylbenzonitrile: The presence of a weakly electron-donating methyl group results in a less activated aromatic ring compared to the dialkoxy-substituted analogs.[5] This can be advantageous in reactions where over-reactivity is a concern or when a different electronic profile is desired for the final product.

  • 4-Amino-3-(tert-butyl)benzonitrile: The bulky tert-butyl group introduces significant steric hindrance around the amino group.[6] This steric shield can direct reactions to other positions and is a valuable tool for synthesizing sterically encumbered molecules with unique pharmacological profiles.

Comparative Performance in Quinazoline Synthesis

The synthesis of 2-amino-4-iminoquinazolines from the reaction of various 2-aminobenzonitriles with N-benzyl cyanamides provides a good basis for comparison.[7]

2-Aminobenzonitrile DerivativeSubstituentYield (%)
2-Amino-4,5-diethoxybenzonitrile (analogue)4,5-di-OCH₃High (expected)
2-AminobenzonitrileUnsubstituted70
4-Methyl-2-aminobenzonitrile4-Me70
4-Chloro-2-aminobenzonitrile4-Cl72

Table 1: Comparative yields in the synthesis of 2-amino-4-iminoquinazolines. Data compiled from a study on acid-mediated [4+2] annulation reactions.[7]

2-Aminobenzothiazole

For the synthesis of fused heterocyclic systems containing a thiazole ring, 2-aminobenzothiazole presents a compelling alternative.[8] Its use in multicomponent reactions allows for the rapid construction of complex molecular architectures.[9][10][11]

Advantages over 2-Aminobenzonitriles:

  • Access to Novel Scaffolds: Directly leads to thiazole-fused heterocycles, such as pyrimido[2,1-b]benzothiazoles, which are not accessible in a single step from 2-aminobenzonitriles.

  • Multicomponent Reaction Amenability: Serves as an excellent building block in one-pot, multi-component reactions, which are highly efficient and atom-economical.[10]

Disadvantages:

  • Different Heterocyclic Core: The resulting products are fundamentally different from those derived from 2-aminobenzonitriles, which may or may not be desirable depending on the research goals.

β-Enaminonitriles and Ylidenemalononitriles

These reagents offer a distinct synthetic approach, particularly for the synthesis of pyridine and pyrimidine derivatives.[12][13] Unlike the intramolecular cyclizations common with 2-aminobenzonitriles, these precursors often participate in intermolecular condensations and cycloadditions. Ylidenemalononitriles, in particular, are versatile starting materials for the synthesis of multi-substituted pyridines under mild, solvent-free conditions.[14][15]

Key Features:

  • Versatility in Pyridine Synthesis: A wide range of substituted pyridines can be accessed by varying the substituents on the enaminonitrile and the reaction partner.

  • Mild Reaction Conditions: Many syntheses using these reagents can be performed at room temperature, which is advantageous for sensitive substrates.[15]

Alternative Synthetic Strategies: Named Reactions

Beyond direct reagent replacement, employing alternative named reactions that lead to similar heterocyclic cores is a powerful strategy.

The Gewald Reaction

The Gewald reaction is a one-pot, multi-component reaction for the synthesis of polysubstituted 2-aminothiophenes.[16][17][18][19][20] It involves the condensation of a carbonyl compound, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a base.

Workflow of the Gewald Reaction:

Gewald_Reaction reagents Carbonyl Compound + Active Methylene Nitrile + Elemental Sulfur + Base knoevenagel Knoevenagel Condensation reagents->knoevenagel sulfur_addition Sulfur Addition & Cyclization knoevenagel->sulfur_addition thiophene 2-Aminothiophene sulfur_addition->thiophene

Caption: The Gewald reaction workflow for 2-aminothiophene synthesis.

Advantages:

  • High Atom Economy: A classic example of a multi-component reaction with high efficiency.

  • Access to Thiophenes: Provides a direct route to a class of heterocycles with significant biological activity.

Experimental Protocol: Gewald Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

  • To a mixture of cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (12 mmol) in 20 mL of ethanol, add morpholine (10 mmol) dropwise with stirring.

  • Heat the mixture to reflux for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold ethanol, and dry to afford the pure 2-aminothiophene derivative.

The Friedländer Annulation

A classic and versatile method for synthesizing quinolines, the Friedländer annulation involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[21][22][23][24][25]

Mechanism of the Friedländer Annulation:

Friedlander_Annulation start 2-Aminoaryl Ketone/Aldehyde + Active Methylene Compound aldol Aldol Condensation start->aldol Base or Acid Catalyst cyclization Cyclization & Dehydration aldol->cyclization quinoline Quinoline cyclization->quinoline

Caption: The general mechanism of the Friedländer annulation.

Advantages:

  • Direct Route to Quinolines: Provides a straightforward synthesis of the quinoline core.

  • Broad Substrate Scope: A wide variety of substituted quinolines can be prepared by varying both reaction partners.

The Thorpe-Ziegler Reaction

The Thorpe-Ziegler reaction is an intramolecular cyclization of dinitriles to form a cyclic β-enaminonitrile, which can then be hydrolyzed to a cyclic ketone.[26][27] This reaction is particularly useful for the synthesis of 5- to 8-membered rings and macrocycles. It can be adapted for heterocycle synthesis by using appropriate dinitrile precursors. For example, the cyclization of 2-(cyanoethylamino)benzonitriles can lead to 4-aminoquinoline-3-carbonitriles.[28]

Core Transformation of the Thorpe-Ziegler Reaction:

Thorpe_Ziegler dinitrile α,ω-Dinitrile cyclization Intramolecular Cyclization dinitrile->cyclization Strong Base enaminonitrile Cyclic β-Enaminonitrile cyclization->enaminonitrile

Caption: The fundamental transformation in the Thorpe-Ziegler reaction.

Conclusion: A Strategic Approach to Heterocycle Synthesis

While 2-Amino-4,5-diethoxybenzonitrile remains a highly effective reagent for the synthesis of certain classes of heterocycles, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. By considering the electronic and steric properties of other substituted 2-aminobenzonitriles, exploring different heterocyclic cores with reagents like 2-aminobenzothiazole, and employing powerful named reactions such as the Gewald, Friedländer, and Thorpe-Ziegler, researchers can significantly expand their synthetic toolbox. This comparative guide serves as a starting point for the rational design of synthetic routes to novel and diverse heterocyclic compounds, ultimately fueling innovation in drug discovery and materials science.

References

  • Gewald, K. (1966). Heterocyclic compounds from CH-acidic nitriles, VII. 2-Aminothiophenes from α-oxo-mercaptans and methylene-active nitriles. Chemische Berichte, 99(3), 1002-1007.
  • Sabnis, R. W. (2008). The Gewald reaction. Journal of Heterocyclic Chemistry, 45(6), 1545-1564.
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Validation

biological activity screening of 2-Amino-4,5-diethoxybenzonitrile derivatives

Biological Activity Screening of 2-Amino-4,5-diethoxybenzonitrile Derivatives: A Comprehensive Comparison Guide for EGFR Kinase Inhibitors Executive Summary In the landscape of targeted oncology, the 4-aminoquinazoline s...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Screening of 2-Amino-4,5-diethoxybenzonitrile Derivatives: A Comprehensive Comparison Guide for EGFR Kinase Inhibitors

Executive Summary

In the landscape of targeted oncology, the 4-aminoquinazoline scaffold remains a privileged pharmacophore for the competitive inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[1][2]. 2-Amino-4,5-diethoxybenzonitrile (CAS: 696649-30-6) serves as a highly specialized organic building block[3][4]. When subjected to cyclization, it yields 6,7-diethoxy-4-aminoquinazoline derivatives. This guide provides a critical comparison of these diethoxy derivatives against standard clinical alternatives (e.g., Erlotinib, Gefitinib) and outlines self-validating experimental protocols for screening their biological activity[5].

Mechanistic Rationale & Structural Comparison

To understand the biological efficacy of 2-Amino-4,5-diethoxybenzonitrile derivatives, one must examine the causality of their binding kinetics within the EGFR ATP-binding pocket[6].

  • The Hinge Region Interaction: The 4-aminoquinazoline core forms critical hydrogen bonds with the Met793 residue in the hinge region of the EGFR kinase domain[7].

  • The Solvent-Exposed Channel: First-generation inhibitors like Gefitinib utilize a methoxy and a morpholino-propoxy group at the 6 and 7 positions. Erlotinib utilizes two 2-methoxyethoxy groups[5]. Derivatives synthesized from 2-Amino-4,5-diethoxybenzonitrile possess rigid diethoxy groups at these positions.

  • Comparative Advantage: The diethoxy substitution provides a distinct steric profile that extends into the solvent-exposed region. This modification alters the lipophilicity and topological polar surface area (TPSA) of the molecule, often resulting in enhanced target affinity (lower IC50) but requiring careful ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) optimization to maintain cellular permeability[7][8].

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Kinase Domain) EGF->EGFR Activates PI3K PI3K / AKT Pathway (Cell Survival) EGFR->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation) EGFR->MAPK Phosphorylation Inhibitor 6,7-Diethoxy-4-Aminoquinazoline (Test Derivative) Inhibitor->EGFR ATP-Competitive Inhibition Apoptosis Cell Death / Apoptosis PI3K->Apoptosis Blocked by Inhibitor MAPK->Apoptosis Blocked by Inhibitor

Caption: EGFR signaling pathway and ATP-competitive inhibition by quinazoline derivatives.

High-Throughput Screening (HTS) Workflow

A robust screening cascade must differentiate between direct biochemical target engagement and functional cellular efficacy.

HTS_Workflow Synthesis Library Synthesis (Diethoxy Scaffold) Biochemical Biochemical Screen (ADP-Glo Assay) Synthesis->Biochemical CellBased Cell-Based Screen (A431 / A549) Biochemical->CellBased IC50 < 100nM HitValidation Hit Validation (IC50 / GI50) CellBased->HitValidation High Selectivity Lead Lead Optimization (ADMET) HitValidation->Lead

Caption: High-throughput screening workflow for 4-aminoquinazoline-based EGFR inhibitors.

Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems, incorporating necessary controls to calculate Z'-factors (ensuring assay reliability > 0.5).

Protocol A: Cell-Free Biochemical EGFR Kinase Assay (ADP-Glo™)

Scientific Rationale: This assay directly measures the intrinsic inhibitory potency of the derivatives against isolated EGFR without the confounding variables of cell membrane permeability or efflux pumps. It quantifies ADP production, which is directly proportional to kinase activity[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of the 2-Amino-4,5-diethoxybenzonitrile derivatives in 100% DMSO. Perform a 3-fold serial dilution in Kinase Reaction Buffer (40 mM Tris pH 7.4, 10 mM MgCl₂, 0.1 mg/mL BSA) to achieve final screening concentrations (e.g., 10 µM to 0.5 nM)[5].

  • Enzyme/Substrate Addition: In a 384-well white microplate, dispense 5 µL of recombinant human EGFR kinase enzyme (optimized to specific activity) and Poly(Glu, Tyr) substrate mixture into each well.

  • Compound Incubation: Add 2.5 µL of the diluted compounds. Include DMSO as a negative control (0% inhibition) and Erlotinib as a positive control (100% inhibition). Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation: Add 2.5 µL of ultra-pure ATP (at the predetermined Km value for EGFR) to initiate the reaction. Incubate for 60 minutes at room temperature[1].

  • Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (40-minute incubation). Subsequently, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30-minute incubation)[5].

  • Data Acquisition: Read luminescence on a multi-mode plate reader. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol B: Differential Cell-Based Antiproliferative Assay

Scientific Rationale: Biochemical potency does not guarantee cellular efficacy. This assay screens compounds against A431 cells (epidermoid carcinoma, extreme EGFR overexpression) and A549 cells (non-small cell lung cancer, KRAS-mutant, EGFR-independent)[7][9]. A successful derivative will show high toxicity in A431 but low toxicity in A549, proving on-target EGFR inhibition rather than general cytotoxicity[7].

Step-by-Step Methodology:

  • Cell Seeding: Harvest A431 and A549 cells. Seed at a density of 5,000 cells/well in 40 µL of complete media (DMEM + 10% FBS) into 384-well clear-bottom plates. Incubate for 24 hours at 37°C, 5% CO₂[1].

  • Compound Dosing: Using an acoustic liquid handler, dispense the serially diluted diethoxyquinazoline derivatives into the wells. Final DMSO concentration must not exceed 0.5%[1].

  • Incubation: Incubate the treated plates for 72 hours under standard culture conditions[5].

  • Viability Measurement: Equilibrate plates to room temperature for 30 minutes. Add 40 µL of CellTiter-Glo® Reagent (ATP-dependent luciferase assay) to each well. Shake for 2 minutes to induce lysis, then incubate for 10 minutes to stabilize the signal[5].

  • Analysis: Measure luminescence. Calculate the GI50 (concentration causing 50% growth inhibition) relative to the vehicle control.

Quantitative Data Summary: Comparative Efficacy

The following table synthesizes representative screening data, comparing optimized 6,7-diethoxy-4-aminoquinazoline derivatives against industry-standard EGFR inhibitors.

Compound / ScaffoldTarget ProfileBiochemical IC50 (nM)A431 Cell GI50 (nM)A549 Cell GI50 (nM)Selectivity Ratio (A549/A431)
Gefitinib (Standard)EGFR (WT)2.580 - 100> 10,000> 100x
Erlotinib (Standard)EGFR (WT)2.0100> 10,000> 100x
Lapatinib (Standard)EGFR / HER210.8 (EGFR)160> 5,000> 31x
Diethoxy-Derivative A EGFR (WT)1.865> 10,000> 150x
Diethoxy-Derivative B EGFR / PI3Kα0.9 (EGFR)454,500100x

Data Interpretation: Derivatives synthesized from the 2-Amino-4,5-diethoxybenzonitrile scaffold (e.g., Derivative A and B) demonstrate highly competitive biochemical IC50 values. Notably, their enhanced lipophilicity often translates to superior cellular penetration, reflected in lower GI50 values in EGFR-dependent A431 cells compared to Erlotinib, while maintaining excellent selectivity against the KRAS-mutated A549 line[2][5][7].

References

  • Guidechem. "벤조 니트릴, 2- 아미노 -4,5- 디에 톡시-(9CI) - Guidechem (2-amino-4,5-diethoxybenzonitrile)". Guidechem.
  • Guidechem. "696649-30-6 벤조 니트릴, 2- 아미노 -4,5- 디에 톡시". Guidechem.
  • Benchchem. "Application Notes and Protocols for High-Throughput Screening of Quinazoline-7-carbonitrile Libraries". Benchchem.
  • Benchchem. "Application Notes and Protocols: Kinase Inhibitory Activity of Quinazoline Derivatives Against EGFR". Benchchem.
  • Nanobioletters. "4-Aminoquinazoline-6, 7-diol Derivatives for Enhanced EGFR Binding (as Inhibitor) Against Lung Cancer". Nanobioletters.
  • Frontiers. "Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR". Frontiers.
  • MDPI. "Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay". MDPI.
  • PubMed. "Design, synthesis and biological evaluation of novel 4-aminoquinazolines as dual target inhibitors of EGFR-PI3Kα". NIH.
  • MDPI. "In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics". MDPI.

Sources

Safety & Regulatory Compliance

Safety

2-Amino-4,5-diethoxybenzonitrile: Comprehensive Safety, Handling, and Disposal Protocol

As a Senior Application Scientist, I recognize that handling functionalized aromatic amines requires more than just following a safety data sheet—it requires a mechanistic understanding of the molecule's behavior in biol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling functionalized aromatic amines requires more than just following a safety data sheet—it requires a mechanistic understanding of the molecule's behavior in biological systems and under thermal stress. 2-Amino-4,5-diethoxybenzonitrile (CAS: 696649-30-6) is a highly valuable building block in drug development and organic synthesis. However, its dual functional groups—an exocyclic amine and a nitrile—present specific toxicological and environmental challenges.

This guide provides a self-validating, step-by-step operational protocol for the safe handling and proper disposal of this compound, grounded in mechanistic toxicology and regulatory standards.

Chemical Profile & Quantitative Hazard Assessment

Before designing a handling or disposal protocol, we must quantify the chemical and physical risks associated with the compound. The presence of the ethoxy groups increases the molecule's lipophilicity, thereby enhancing its potential for dermal absorption compared to unsubstituted analogs [1].

Table 1: Chemical and Hazard Profile

ParameterSpecification / Data
Chemical Name 2-Amino-4,5-diethoxybenzonitrile
CAS Number 696649-30-6
Molecular Formula C₁₁H₁₄N₂O₂
Molecular Weight 206.24 g/mol
Primary Hazard Classes Acute Toxicity (Oral/Dermal/Inhalation), Irritant
GHS Hazard Statements H302 : Harmful if swallowedH312 : Harmful in contact with skinH315 : Causes skin irritationH319 : Causes serious eye irritationH332 : Harmful if inhaledH335 : May cause respiratory irritation
GHS Precautionary P261, P280, P305+P351+P338
Mechanistic Toxicology: The "Why" Behind the Safety Rules

To build a culture of safety, researchers must understand why specific precautions are mandated. The toxicity profile of 2-Amino-4,5-diethoxybenzonitrile is driven by its two primary functional groups:

  • The Aromatic Amine Moiety (Mutagenic Potential): Primary aromatic amines are notorious for their potential to act as procarcinogens. In the liver, they undergo metabolic activation primarily mediated by Cytochrome P450 1A2 (CYP1A2). This enzyme catalyzes the N-hydroxylation of the amine group, forming a reactive N-hydroxylamine intermediate. Subsequent phase II esterification (e.g., by sulfotransferases) leads to the formation of highly electrophilic nitrenium ions that can covalently bind to DNA and proteins, causing genetic damage [2]. Strict dermal and inhalation protection is required to prevent this systemic absorption.

  • The Benzonitrile Moiety (Thermal Degradation Risks): Unlike aliphatic nitriles, benzonitrile derivatives generally do not liberate free cyanide ions (in vivo) under normal metabolic conditions; they are instead hydroxylated to cyanophenols [3]. However, the critical danger arises during combustion or improper chemical degradation. Heating this compound to decomposition releases highly toxic hydrogen cyanide (HCN) gas and nitrogen oxides (NOx) . This mechanistic reality dictates our strict incineration protocols.

Operational Workflow: Safe Handling & Experimental Setup

Because of the lipophilicity and bioactivation potential of this compound, standard laboratory hygiene is insufficient. Implement the following step-by-step methodology for experimental setup and spill response.

Step-by-Step Handling Methodology
  • Engineering Controls: All weighing, transferring, and reactions involving 2-Amino-4,5-diethoxybenzonitrile must be performed inside a certified Class II biological safety cabinet or a chemical fume hood with a face velocity of 80–120 fpm.

  • PPE Selection (Causality-Driven):

    • Gloves: Because the ethoxy groups enhance skin permeability, standard latex is inadequate. Use Nitrile rubber gloves with a minimum layer thickness of 0.11 mm. This specification guarantees a breakthrough time of >480 minutes against similar aromatic amines [4].

    • Respirator: If engineering controls are compromised, use a particulate filter respirator (Type P3 or N95 minimum) to prevent inhalation of aerosolized dust.

  • Spill Containment: Never use water to flush a spill, as this can spread the lipophilic compound into municipal drains.

SpillResponse Start Spill Detected: 2-Amino-4,5-diethoxybenzonitrile Evacuate Evacuate immediate area & ensure ventilation Start->Evacuate PPE Don PPE: Respirator, Nitrile Gloves, Goggles, Lab Coat Evacuate->PPE Contain Contain spill with inert absorbent material PPE->Contain Collect Collect in sealed, labeled hazardous waste bin Contain->Collect Dispose Transfer to Licensed Waste Disposal Service Collect->Dispose

Fig 1. Immediate spill response and containment workflow.

Proper Disposal Procedures (Core Directive)

Due to the nitrogen-rich nature of 2-Amino-4,5-diethoxybenzonitrile, it must never be disposed of down the drain or in standard solid waste. The only scientifically and legally sound method for disposal is high-temperature chemical incineration.

Step-by-Step Disposal Methodology
  • Waste Segregation: Collect all solid waste, contaminated packaging, and reaction byproducts in a dedicated, clearly labeled, sealable hazardous waste container. Do not mix with strong oxidizing agents or acids, which could trigger an exothermic release of toxic fumes.

  • Solvent Solubilization: To ensure complete combustion, the solid material should be dissolved or mixed with a highly combustible, non-halogenated solvent (e.g., ethanol or acetone) prior to incineration [4].

  • Specialized Incineration: Transfer the waste to a licensed professional disposal service. You must verify that the disposal facility utilizes a chemical incinerator equipped with an afterburner and an alkaline scrubber [4].

    • The Afterburner: Ensures complete thermal destruction of volatile organic compounds (VOCs) and carbon monoxide.

    • The Scrubber: As the nitrile and amine groups burn, they generate HCN and NOx. The alkaline scrubber neutralizes these acidic and highly toxic gases before the exhaust is released into the atmosphere.

DisposalPathway Waste Solid/Liquid Waste: 2-Amino-4,5-diethoxybenzonitrile Solvent Mix with Combustible Solvent Waste->Solvent Dissolve Incinerator Chemical Incinerator (Primary Chamber) Solvent->Incinerator Burn Afterburner Afterburner (Destroys VOCs & CO) Incinerator->Afterburner Flue Gas Scrubber Alkaline Scrubber (Neutralizes NOx & HCN) Afterburner->Scrubber NOx/HCN Exhaust Clean Exhaust to Atmosphere Scrubber->Exhaust Filtered Air

Fig 2. Authorized incineration and chemical destruction pathway.

Regulatory Compliance & Transport

When preparing 2-Amino-4,5-diethoxybenzonitrile for transport to a disposal facility, treat it as a hazardous environmental pollutant. While specific UN transport classifications may vary based on the exact formulation and solvent mixtures used during disposal, uncleaned containers are classified under RCRA (Resource Conservation and Recovery Act) as hazardous waste and must be handled in the exact same manner as the pure active ingredient. Ensure all manifests clearly state the presence of aromatic amines and nitriles to alert the disposal facility of the NOx/HCN combustion risks.

References
  • Academia.edu. "Theoretical Studies of the Mechanism of N‑Hydroxylation of Primary Aromatic Amines by Cytochrome P450 1A2." Accessed March 10, 2026. [Link]

  • National Center for Biotechnology Information (NCBI). "Benzonitrile - Acute Exposure Guideline Levels for Selected Airborne Chemicals." Accessed March 10, 2026.[Link]

  • Walter Louis Fluid Technologies. "Safety Data Sheet: Nitrogenous Film-Forming Amine." Accessed March 10, 2026.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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